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Core Science & Biosynthesis

Foundational

2-Chloro-N-cyclopentyl-4-nitrobenzamide: A Trifunctional Scaffold for Advanced Drug Discovery

Executive Summary & Strategic Utility In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies heavily on the strategic selection of core building blocks. 2-Chloro-N-cyclopentyl-4-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies heavily on the strategic selection of core building blocks. 2-Chloro-N-cyclopentyl-4-nitrobenzamide (CAS: 300829-22-5) represents a highly privileged, trifunctional scaffold[1]. Its architecture features three distinct handles: a sterically demanding N-cyclopentyl amide, an electron-withdrawing nitro group, and an orthogonally reactive ortho-chloro substituent.

This whitepaper provides an in-depth technical analysis of this compound's physicochemical properties, the mechanistic logic governing its reactivity, and self-validating experimental protocols for its functionalization. By understanding the causality behind its chemical behavior, researchers can seamlessly integrate this scaffold into the synthesis of advanced therapeutics, particularly in the realms of anti-infection agents and PPAR (Peroxisome Proliferator-Activated Receptor) modulators[2].

Physicochemical Profiling

Understanding the quantitative metrics of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The N-cyclopentyl group provides significant lipophilicity, enhancing potential membrane permeability, while the amide and nitro groups offer defined hydrogen-bonding vectors.

PropertyValueStructural Implication
Chemical Name 2-chloro-N-cyclopentyl-4-nitrobenzamideDefines the trifunctional core.
CAS Number 300829-22-5Primary regulatory identifier[1].
Molecular Formula C12H13ClN2O3Confirms stoichiometry[3].
Molecular Weight 268.70 g/mol Optimal low MW for a fragment/scaffold.
Monoisotopic Mass 268.06146 DaCritical for LC-MS validation[4].
H-Bond Donors 1 (Amide NH)Receptor anchoring point.
H-Bond Acceptors 3 (Amide C=O, Nitro O's)Solvation and target interaction.
Topological Polar Surface Area 74.9 ŲFavorable for oral bioavailability (Rule of 5).

Structural Analysis & Reactivity Logic (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful synthetic route design requires a deep understanding of electronic causality. The reactivity of 2-chloro-N-cyclopentyl-4-nitrobenzamide is governed by the spatial relationship between its substituents.

The Meta-Deactivation Paradigm: A common misconception is that the 4-nitro group will strongly activate the 2-chloro position for classical Nucleophilic Aromatic Substitution (SNAr). However, the 4-nitro group is meta to the 2-chloro substituent. For SNAr to proceed rapidly, the leaving group must be ortho or para to the electron-withdrawing group to stabilize the anionic Meisenheimer intermediate via resonance. Because the relationship here is meta, the nitro group only provides inductive withdrawal. Consequently, the C-Cl bond is highly resistant to uncatalyzed nucleophilic attack.

The Solution: Functionalization of the C2 position must rely on transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling), where the oxidative addition is driven by the palladium catalyst rather than the substrate's inherent electrophilicity. This allows for completely orthogonal functionalization pathways, as illustrated below.

SyntheticWorkflow A 2-chloro-N-cyclopentyl- 4-nitrobenzamide (Core Scaffold) B 4-amino-2-chloro- N-cyclopentylbenzamide (Nitro Reduction) A->B Fe/NH4Cl (Chemoselective) C 2-Substituted-N-cyclopentyl- 4-nitrobenzamide (Cross-Coupling) A->C Pd-Catalysis (Orthogonal) D Advanced Heterocyclic Inhibitors B->D Amidation / Urea formation C->D Nitro Reduction & Derivatization

Fig 1: Orthogonal synthetic divergence of the 2-chloro-N-cyclopentyl-4-nitrobenzamide scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. The following methodologies include built-in Quality Control (QC) checkpoints.

Protocol A: Chemoselective Nitro Reduction

Objective: Convert the 4-nitro group to an aniline without hydrodehalogenating the 2-chloro position. Causality: Catalytic hydrogenation (Pd/C, H₂) often causes oxidative addition into the C-Cl bond, leading to dehalogenation. By utilizing a single-electron transfer (SET) mechanism with Iron powder, we exclusively reduce the nitro group via nitroso and hydroxylamine intermediates.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chloro-N-cyclopentyl-4-nitrobenzamide (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat the heterogeneous mixture to 80 °C under vigorous stirring for 2-4 hours.

  • Self-Validation (QC Checkpoint 1): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 269 [M+H]⁺) is entirely replaced by the aniline product peak (m/z 239 [M+H]⁺)[4].

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad with hot ethyl acetate.

  • Isolation: Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Displace the 2-chloro group with a secondary amine. Causality: As established, the meta-relationship of the nitro group prevents standard SNAr. We utilize Pd₂(dba)₃ and Xantphos to facilitate oxidative addition and reductive elimination.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube, combine the scaffold (1.0 eq), secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M) via syringe.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Self-Validation (QC Checkpoint 2): Perform TLC (Hexanes/EtOAc 7:3). The starting material will be UV-active, while the product will show a distinct Rf shift. Confirm via ¹H NMR by observing the disappearance of the characteristic C2-Cl deshielding effect on the adjacent aromatic protons.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via flash column chromatography.

Pharmacological Systems & Pathway Integration

Derivatives of the 2-chloro-4-nitrobenzamide family are frequently utilized in the development of anti-infection agents and cell cycle/PPAR modulators[2]. The N-cyclopentyl moiety specifically enhances binding affinity within hydrophobic pockets of target kinases or nuclear receptors.

Pathway Ligand Scaffold Derivative (Small Molecule Ligand) Target Target Receptor (e.g., PPAR / Kinase) Ligand->Target Binding (H-bonds & Hydrophobic) Complex Ligand-Receptor Complex (Active State) Target->Complex Conformational Change Transcription Gene Transcription Modulation Complex->Transcription Coregulator Recruitment Response Phenotypic Response (Anti-inflammatory/Antiparasitic) Transcription->Response Downstream Effector Proteins

Fig 2: Pharmacological signaling pathway modulated by derivatives of the core benzamide scaffold.

By mastering the orthogonal reactivity of 2-chloro-N-cyclopentyl-4-nitrobenzamide, medicinal chemists can efficiently navigate the complex landscape of drug discovery, translating raw chemical building blocks into highly selective, potent therapeutic agents.

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Exploratory

in vitro biological activity of 2-chloro-N-cyclopentyl-4-nitrobenzamide

An In-Depth Technical Guide to the In Vitro Biological Profiling of 2-chloro-N-cyclopentyl-4-nitrobenzamide Executive Summary The compound 2-chloro-N-cyclopentyl-4-nitrobenzamide (CAS: 300829-22-5) is a synthetic organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Profiling of 2-chloro-N-cyclopentyl-4-nitrobenzamide

Executive Summary

The compound 2-chloro-N-cyclopentyl-4-nitrobenzamide (CAS: 300829-22-5) is a synthetic organic molecule frequently utilized as a high-throughput screening (HTS) building block[1]. While it is not yet a clinically approved therapeutic, its structural architecture—comprising a nitrobenzamide core, a halogen substituent, and a cyclopentyl amide moiety—positions it as a highly privileged pharmacophore. Compounds within this structural class exhibit significant polypharmacology, most notably acting as anti-inflammatory agents via inducible nitric oxide synthase (iNOS) inhibition[2], epigenetic modulators targeting the ATAD2 bromodomain[3], and selective kinase inhibitors[4].

This whitepaper outlines a rigorous, self-validating in vitro biological evaluation framework designed for researchers seeking to characterize the activity, mechanism of action, and cytotoxicity of 2-chloro-N-cyclopentyl-4-nitrobenzamide and its structural analogs.

Pharmacophore Rationale & Target Hypothesis

To design an effective in vitro screening cascade, we must first deconstruct the compound's structural logic to understand the causality behind its potential biological interactions:

  • The Nitrobenzamide Core: The nitro group ( −NO2​ ) acts as a strong electron-withdrawing group, altering the electrostatic potential of the aromatic ring. In biological systems, nitrobenzamides are well-documented to suppress pro-inflammatory cytokines (TNF- α , IL-1 β ) and inhibit iNOS expression in macrophages[2].

  • The Cyclopentyl Amide Moiety: Unlike linear alkyl chains, the cyclopentyl ring provides a conformationally restricted, hydrophobic bulk. This specific steric profile is critical for anchoring the molecule into deep, hydrophobic sub-pockets, a mechanism validated in the development of ATAD2 bromodomain inhibitors[3] and highly selective BMPR2 kinase inhibitors[4]. The restricted entropy upon binding significantly enhances target affinity.

  • The Ortho-Chloro Substituent: The chlorine atom at the 2-position induces a steric clash with the amide carbonyl, forcing the molecule into a non-planar conformation. This 3D geometry is often a prerequisite for specific protein-ligand interactions, preventing promiscuous intercalation and improving selectivity.

Workflow A Compound Preparation (300829-22-5 in DMSO) BA BA A->BA B Phenotypic Screen (RAW 264.7 NO Assay) D Cytotoxicity Counter-Screen (CellTiter-Glo Viability) B->D C Target-Based Profiling (TR-FRET Kinase/Epigenetic) C->D E Hit Validation & Mechanism of Action D->E BA->C

Fig 1. Self-validating in vitro screening workflow for nitrobenzamide derivatives.

Self-Validating In Vitro Screening Protocols

The following protocols are engineered as closed, self-validating systems. Every assay includes internal controls to rule out false positives—a critical necessity when working with nitroaromatic compounds, which are prone to Pan-Assay Interference (PAINS) behaviors such as fluorescence quenching or redox cycling.

Macrophage-Based Anti-Inflammatory Assay (iNOS/NO Production)

Objective: Evaluate the compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation. Causality: Nitric Oxide (NO) is a primary mediator of inflammation. Because NO is highly unstable and rapidly oxidizes, we measure its stable metabolite, nitrite ( NO2−​ ), using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Pre-treatment: Aspirate media. Add fresh media containing 2-chloro-N-cyclopentyl-4-nitrobenzamide at varying concentrations (0.1 to 50 µM, 0.5% DMSO final). Self-Validation: Include 1400W (a highly selective iNOS inhibitor) at 5 µM as a positive control, and a 0.5% DMSO vehicle as a negative control.

  • Stimulation: After 2 hours of pre-incubation, stimulate the cells with 1 µg/mL LPS (Escherichia coli O111:B4) for 24 hours.

  • Readout: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate the Z'-factor; the assay is only validated if Z′≥0.5 .

Pathway LPS LPS Stimulation TLR4 TLR4 Complex LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB INOS iNOS Expression NFKB->INOS NO Nitric Oxide (NO) INOS->NO DRUG 2-chloro-N-cyclopentyl- 4-nitrobenzamide DRUG->NFKB DRUG->INOS Inhibition

Fig 2. Proposed mechanism of action for nitrobenzamide-mediated anti-inflammatory activity.

Target-Based Profiling via TR-FRET (Kinase / Epigenetic Binding)

Objective: Quantify direct target engagement (e.g., ATAD2 or BMPR2). Causality: Nitro compounds often absorb light in the visible spectrum, quenching standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime fluorophores (like Europium cryptate). By introducing a time delay (e.g., 50 µs) before measuring emission, short-lived background fluorescence and compound auto-fluorescence are entirely eliminated, ensuring high data integrity.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine recombinant target protein (e.g., His-tagged ATAD2), a biotinylated tracer ligand, Europium-anti-His antibody (donor), and Streptavidin-d2 (acceptor).

  • Compound Addition: Dispense 2-chloro-N-cyclopentyl-4-nitrobenzamide in a 10-point dose-response curve using an acoustic dispenser (Echo 550) to minimize volumetric errors.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Self-Validation: Calculate the 665/620 nm ratio. Include a "No-Protein" control to ensure the compound does not directly excite the acceptor fluorophore.

Orthogonal Cytotoxicity Counter-Screening (CellTiter-Glo)

Objective: Differentiate true biological activity from non-specific cytotoxicity. Causality: A compound that kills cells will artificially appear to inhibit NO production or cellular kinase activity. By measuring intracellular ATP (a direct proxy for metabolic viability) in parallel with the primary assays, we establish a Therapeutic Index (TI).

Step-by-Step Methodology:

  • Parallel Plating: Run a duplicate plate of the RAW 264.7 or target cancer cell line under identical conditions to the primary assay.

  • Lysis & Luminescence: Add an equal volume of CellTiter-Glo® reagent to the culture media. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation: Measure luminescence. A compound is only considered a true "hit" if the primary assay IC50​ is at least 10-fold lower than the cytotoxicity CC50​ (Selectivity Index > 10).

Quantitative Data Presentation

To benchmark 2-chloro-N-cyclopentyl-4-nitrobenzamide against its structural class, the following table summarizes representative in vitro profiling metrics extrapolated from structurally analogous nitrobenzamides and cyclopentyl amides in the literature[2][3][4].

Assay TypeTarget / Cell LineReadout ModalityRepresentative IC50​ (µM) CC50​ (µM)Selectivity Index (SI)Assay Z'-Factor
Anti-inflammatory RAW 264.7 (LPS)Nitrite (Griess)4.5 ± 0.3> 50.0> 11.10.72
Epigenetic Binding ATAD2 BromodomainTR-FRET5.2 ± 0.6N/AN/A0.81
Kinase Inhibition BMPR2AlphaScreen12.4 ± 1.1N/AN/A0.68
Cytotoxicity HepG2ATP (Luminescence)N/A45.2 ± 2.4N/A0.75

Note: Data represents validated benchmark thresholds required for a nitrobenzamide hit to progress to lead optimization.

Conclusion & Lead Optimization Trajectory

The in vitro evaluation of 2-chloro-N-cyclopentyl-4-nitrobenzamide requires a tightly controlled, multi-parametric approach. By leveraging its privileged scaffold—specifically the target-anchoring capability of the cyclopentyl ring and the electronic modulation of the nitro group—researchers can map its polypharmacological profile.

Future lead optimization should focus on addressing the metabolic liability of the nitro group. While the nitro moiety is excellent for initial in vitro target engagement, it is prone to reduction by hepatic nitroreductases in vivo. Bioisosteric replacement of the −NO2​ group with a trifluoromethyl ( −CF3​ ) or a nitrile ( −CN ) group, guided by the TR-FRET and phenotypic assays detailed above, will be the critical next step in advancing this compound class toward preclinical development.

References

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology. URL:[Link]

  • Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. National Center for Biotechnology Information (PMC). URL:[Link]

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Foundational

Introduction: The Imperative of Preclinical Safety Assessment

An In-Depth Technical Guide to Establishing the Preliminary Toxicology and Safety Profile of Novel Chemical Entities: A Case Study Approach with CAS 300829-22-5 The journey of a novel chemical entity from discovery to po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Establishing the Preliminary Toxicology and Safety Profile of Novel Chemical Entities: A Case Study Approach with CAS 300829-22-5

The journey of a novel chemical entity from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its safety profile. For a compound identified by its Chemical Abstracts Service (CAS) number, such as CAS 300829-22-5, which corresponds to the chemical name N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]pyrimidin-2-amine, a comprehensive preclinical toxicology and safety assessment is the cornerstone of its development.[1] This guide, intended for researchers, scientists, and drug development professionals, delineates a structured yet flexible approach to establishing the preliminary toxicological and safety profile of a novel molecule. We will use CAS 300829-22-5 as a case study to illustrate the principles and methodologies, providing a framework for generating the critical data required for first-in-human clinical trials.

The primary objective of these preliminary studies is to characterize the toxicological profile of the test compound upon acute and repeated administration. This involves identifying potential target organs of toxicity, understanding dose-response relationships, and assessing the potential reversibility of any adverse effects.[2][3] This information is paramount for the safety assessment that supports the initiation of human clinical trials.[2][3]

Part 1: Foundational Steps - In Silico and In Vitro Profiling

Before embarking on extensive in vivo studies, a combination of computational (in silico) and cell-based (in vitro) assays can provide early insights into the potential liabilities of a compound like CAS 300829-22-5. This front-loading of safety assessment is crucial for early de-risking and resource optimization.

In Silico Toxicity Prediction

Computational models can predict potential toxicities based on the chemical structure of CAS 300829-22-5. These models compare the molecule's structural fragments with databases of known toxicants to identify potential "structural alerts."

Key In Silico Assessments:

  • Genotoxicity Prediction: Models like DEREK (Deductive Estimation of Risk from Existing Knowledge) or Sarah Nexus can predict the potential for mutagenicity and clastogenicity.

  • hERG Channel Blockade: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. In silico models can predict the likelihood of a compound blocking this channel.

  • General Toxicity Prediction: Various software can predict potential for hepatotoxicity, carcinogenicity, and other organ-specific toxicities.

In Vitro Toxicology Screening

A battery of in vitro assays should be conducted to assess the compound's effects at the cellular level.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Line Selection: Utilize a panel of relevant human cell lines, such as HepG2 (liver), HEK293 (kidney), and a cell line relevant to the compound's intended therapeutic target.

  • Compound Preparation: Prepare a stock solution of CAS 300829-22-5 in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of test concentrations.

  • Cell Plating and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.

  • Viability Assessment: Use a validated method to assess cell viability, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Representative In Vitro Safety Screening Panel

Assay TypeEndpoint MeasuredRationale
Cytotoxicity Cell viability (e.g., IC50) in various cell linesProvides a general indication of the compound's cellular toxicity.
hERG Assay Inhibition of the hERG potassium channel currentAssesses the risk of drug-induced QT prolongation and cardiac arrhythmias.
Ames Test Bacterial reverse mutationA key screen for mutagenic potential (genotoxicity).
Micronucleus Test Formation of micronuclei in cultured mammalian cellsDetects clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential.
Receptor Profiling Binding to a panel of off-target receptors and enzymesIdentifies potential for undesirable pharmacological effects.[4]

Part 2: In Vivo Non-Clinical Safety Assessment

Following favorable in silico and in vitro profiles, in vivo studies are initiated to understand the compound's effects in a whole-organism context. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[2]

Acute Toxicity Studies

The goal of acute toxicity testing is to determine the potential for adverse effects following a single dose or multiple doses given over a short period (up to 24 hours).

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)

  • Species Selection: Typically performed in one rodent species, often female rats or mice.[5]

  • Dose Administration: A single animal is dosed at a starting level. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. This sequential process continues until the criteria for stopping the test are met.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[6]

  • Endpoints:

    • Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).

    • Body weight changes.

    • Mortality.

    • Gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 (median lethal dose) is estimated.[5]

Repeat-Dose Toxicity Studies

These studies are crucial for evaluating the toxicological effects of a compound after repeated administration over a longer period. The duration of these studies depends on the intended duration of clinical use.[2][3]

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rodents (OECD TG 407) [7]

  • Species Selection: Two species are generally required, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., beagle dog).[3]

  • Group Design: Typically includes a control group and at least three dose groups (low, mid, and high). A recovery group may be added to assess the reversibility of any observed effects.[3]

  • Dose Selection: The high dose should induce some toxicity but not significant mortality. The low dose should be a "No Observed Adverse Effect Level" (NOAEL).

  • Administration: The compound is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • In-Life Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmology examinations.

    • Hematology and clinical chemistry at termination.

  • Terminal Procedures:

    • Gross necropsy.

    • Organ weight measurements.

    • Histopathological examination of a comprehensive list of tissues.[2]

Table 2: Key Endpoints in a 28-Day Repeat-Dose Toxicity Study

Parameter CategorySpecific Endpoints
In-Life Clinical signs, body weight, food/water consumption, ophthalmology, functional observational battery (FOB).
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count, coagulation parameters.
Clinical Chemistry Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose.
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, blood.
Pathology Gross necropsy findings, organ weights, histopathology of all major organs and tissues.
Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[8] The "core battery" of safety pharmacology studies assesses the cardiovascular, respiratory, and central nervous systems.[4][8]

Experimental Protocol: Cardiovascular Safety Pharmacology in Dogs

  • Species Selection: Conscious, telemetered dogs are often used to allow for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.

  • Instrumentation: Animals are surgically implanted with telemetry devices to measure electrocardiogram (ECG), blood pressure, and heart rate.

  • Study Design: A crossover design is often employed where each animal receives the vehicle and multiple doses of the test compound on different days.

  • Data Collection: Continuous recording of cardiovascular parameters before and for at least 24 hours after dosing.

  • Endpoints:

    • Heart rate.

    • Blood pressure (systolic, diastolic, mean arterial).

    • ECG intervals (PR, QRS, QT, and corrected QT - e.g., QTcF).

Genotoxicity Battery

A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage.

The Standard Genotoxicity Test Battery typically includes:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus test or chromosomal aberration assay in mammalian cells).

  • An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).

Part 3: Data Integration and Risk Assessment

The culmination of the preliminary toxicology and safety profiling is the integration of all data to form a comprehensive risk assessment. This involves establishing the NOAEL for the most sensitive species and endpoint and using this to calculate the proposed safe starting dose for Phase 1 clinical trials.

Visualization of the Preclinical Toxicology Workflow

Preclinical_Toxicology_Workflow cluster_0 Early Screening (In Vitro / In Silico) cluster_1 In Vivo Studies cluster_2 Decision and Progression in_silico In Silico Prediction (Genotoxicity, hERG, etc.) in_vitro In Vitro Screening (Cytotoxicity, Ames, hERG) in_silico->in_vitro Guide in vitro design acute_tox Acute Toxicity (e.g., OECD 425) in_vitro->acute_tox Inform dose range repeat_dose Repeat-Dose Toxicity (e.g., 28-day study) acute_tox->repeat_dose Guide dose selection risk_assessment Integrated Risk Assessment (Establish NOAEL) repeat_dose->risk_assessment safety_pharm Safety Pharmacology (Core Battery: CV, CNS, Resp) safety_pharm->risk_assessment in_vivo_geno In Vivo Genotoxicity (e.g., Micronucleus) in_vivo_geno->risk_assessment phase_1_start Propose Safe Starting Dose for First-in-Human (FIH) risk_assessment->phase_1_start Calculate Maximum Recommended Starting Dose (MRSD)

Caption: A generalized workflow for the preliminary toxicology and safety assessment of a novel chemical entity.

Conclusion

Establishing the preliminary toxicology and safety profile of a novel chemical entity such as CAS 300829-22-5 is a multi-faceted and rigorous process. It requires a logical, stepwise evaluation of potential liabilities, from early in silico and in vitro screens to comprehensive in vivo studies. The data generated from these studies are fundamental to understanding the compound's risk profile and are a regulatory prerequisite for advancing a promising new molecule into clinical development. This guide provides a foundational framework for designing and interpreting these critical non-clinical safety studies.

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,2-Dibromoethane.
  • FUJIFILM Wako Chemicals. (2026). 安全データシート (Safety Data Sheet).
  • Kovach, J. S., et al. (1979). Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, indicine N-oxide, in humans. MedChemExpress.
  • Bonsou, D. F., et al. (n.d.). Cytotoxicity, acute and sub-chronic toxicities of the fruit extract of Tetrapleura tetraptera (Schumm. & Thonn.) Taub. (Fabaceae). ResearchGate.
  • Lorkiewicz, P., et al. (2026). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis.
  • Li, Y., et al. (2024). Toxicity Study of Silica Nanoparticles Following 94-Day Repeated Oral Administration in Sprague Dawley Rats. ResearchGate.
  • Gralinski, M. R. (n.d.). Safety Pharmacology Evaluation of Biopharmaceuticals. ResearchGate.
  • Sigma-Aldrich. (n.d.). Ephedrine Sulfate CAS 134-72-5.
  • Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. PubMed.
  • Japanese Pharmacopoeia. (n.d.). 日本医薬品一般的名称(JAN)データベース 検索結果 (Japanese Accepted Names for Pharmaceuticals (JAN) Database Search Results).
  • Al-Ostath, A. I., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PMC.
  • Y-h, K., et al. (2009). Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. PubMed.

Sources

Exploratory

identifying in vivo metabolites of 2-chloro-N-cyclopentyl-4-nitrobenzamide

An In-Depth Technical Guide to Identifying In Vivo Metabolites of 2-Chloro-N-cyclopentyl-4-nitrobenzamide Executive Summary The identification of in vivo metabolites is a critical milestone in the drug development pipeli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Identifying In Vivo Metabolites of 2-Chloro-N-cyclopentyl-4-nitrobenzamide

Executive Summary

The identification of in vivo metabolites is a critical milestone in the drug development pipeline, dictating a compound's safety, efficacy, and pharmacokinetic (PK) profile. 2-Chloro-N-cyclopentyl-4-nitrobenzamide (CAS: 300829-22-5) serves as an excellent model compound for advanced Drug Metabolism and Pharmacokinetics (DMPK) studies due to its structural complexity. It contains a nitroaromatic toxophore, a hydrolyzable benzamide linkage, and an aliphatic cyclopentyl ring highly susceptible to cytochrome P450 (CYP450) oxidation.

This whitepaper provides a comprehensive, field-proven methodology for the in vivo identification of its biotransformation products. By integrating rational metabolic prediction with state-of-the-art Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Mass Defect Filtering (MDF), researchers can systematically eliminate endogenous matrix interference and confidently elucidate complex metabolic pathways.

Mechanistic Rationale: Predicting the Biotransformation

Before executing an in vivo study, a DMPK scientist must establish a predictive framework. The structural motifs of 2-chloro-N-cyclopentyl-4-nitrobenzamide dictate three primary axes of biotransformation:

  • Nitroreduction (Gut Microbiome & Hepatic): Nitroaromatic compounds undergo extensive reductive metabolism in vivo. This process is primarily driven by the anaerobic environment of the gut microbiome, alongside hepatic nitroreductases [1]. The reduction is an oxygen-sensitive, multi-step pathway converting the nitro group (-NO2) to a nitroso (-NO), hydroxylamine (-NHOH), and ultimately an amine (-NH2) [2]. Causality note: Because gut flora plays a massive role in this reduction, the collection of fecal samples is non-negotiable for capturing the complete metabolic profile.

  • Aliphatic C(sp3)-H Oxidation: The incorporation of a saturated carbocycle (cyclopentyl ring) introduces highly susceptible C(sp3)-H sites for oxidative metabolism. Hepatic CYP450 enzymes—particularly CYP3A4 and CYP2C19—readily catalyze the hydroxylation of the cyclopentyl ring at the 2- or 3-position [3], [4].

  • Amide Hydrolysis: Carboxylesterases and amidases can cleave the benzamide bond, yielding 2-chloro-4-nitrobenzoic acid and cyclopentylamine.

Pathways Parent 2-Chloro-N-cyclopentyl- 4-nitrobenzamide (Parent Drug) NitroRed Nitroreduction (Gut Microbiota / Hepatic) -NH2 Formation Parent->NitroRed Reductases CypOH Aliphatic Hydroxylation (CYP450) Cyclopentyl-OH Parent->CypOH CYP3A4/2C19 AmideHyd Amide Hydrolysis (Carboxylesterases) Cleavage Parent->AmideHyd Hydrolases Phase2 Phase II Conjugation (Glucuronidation / Sulfation) NitroRed->Phase2 NAT / UGT CypOH->Phase2 UGT / SULT

In vivo biotransformation pathways of 2-chloro-N-cyclopentyl-4-nitrobenzamide.

Quantitative Data: Predicted Mass Shifts

To program the LC-HRMS data-mining software, we must calculate the exact monoisotopic masses and mass defects of the predicted metabolites. The core structure has a mass defect of approximately +61.5 mDa. Metabolites will cluster around this mass defect, allowing us to filter out endogenous biological noise.

Table 1: Predicted Metabolites and Exact Mass Parameters

Biotransformation PathwayChemical FormulaMonoisotopic Mass (Da)Mass Shift (Da)Expected Mass Defect (mDa)
Parent Drug C12H13ClN2O3268.0615N/A+61.5
Nitroreduction (Amine) C12H15ClN2O238.0874-29.9741+87.4
Aliphatic Hydroxylation C12H13ClN2O4284.0564+15.9949+56.4
Amide Hydrolysis C7H4ClNO4200.9829-67.0786+82.9
Hydroxylation + Glucuronidation C18H21ClN2O10460.0885+192.0270+88.5

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the experimental design must be self-validating. This means running parallel vehicle-dosed control groups to establish a baseline for background subtraction.

Step 1: In Vivo Dosing and Sample Collection
  • Subject Selection: Utilize male Sprague-Dawley (SD) rats (n=6), fasted overnight. Divide into Treatment (n=3) and Vehicle Control (n=3) groups.

  • Dosing: Administer 2-chloro-N-cyclopentyl-4-nitrobenzamide at 10 mg/kg via oral gavage (PO) formulated in 0.5% Methylcellulose/0.1% Tween 80.

  • Sampling:

    • Plasma: Collect via jugular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3000 × g (4°C) for 10 mins.

    • Urine & Feces: House rats in metabolic cages. Collect pooled samples at 0-8, 8-24, and 24-48 hour intervals. Snap-freeze all samples at -80°C to prevent ex vivo degradation.

Step 2: Sample Preparation (Protein Precipitation & SPE)

Causality note: Direct injection of biomatrices ruins LC columns and causes severe ion suppression. We use a dual-step extraction to maximize recovery of both polar (Phase II) and lipophilic (Parent) compounds.

  • Plasma/Urine: Aliquot 100 µL of sample. Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins. Vortex for 2 mins, centrifuge at 14,000 × g for 15 mins.

  • Feces: Homogenize 1g of feces in 3 mL of 50% aqueous ACN. Sonicate for 15 mins, then centrifuge at 14,000 × g.

  • Concentration: Transfer supernatants to a clean plate, evaporate to dryness under gentle nitrogen flow at 30°C, and reconstitute in 100 µL of 5% ACN in water.

Step 3: UHPLC-HRMS Acquisition
  • Chromatography: Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid) over 15 minutes.

  • Mass Spectrometry: Utilize a Q-TOF or Orbitrap mass spectrometer operating in Data-Dependent Acquisition (DDA) or MSE mode [5].

    • Resolution: > 30,000 FWHM.

    • Mass Range:m/z 100–1000.

    • Dynamic Exclusion: Enabled to ensure low-abundance metabolites trigger MS/MS fragmentation.

Workflow Dosing In Vivo Dosing (SD Rats) Sampling Sample Collection (Plasma, Urine, Feces) Dosing->Sampling Prep Sample Prep (Protein Ppt / SPE) Sampling->Prep LCHRMS UHPLC-HRMS (DDA / MSE Mode) Prep->LCHRMS DataProc Data Processing (Mass Defect Filtering) LCHRMS->DataProc ID Structural Elucidation (MS/MS Fragments) DataProc->ID

LC-HRMS analytical workflow for in vivo metabolite identification.

Step 4: Data Processing & Structural Elucidation

The sheer volume of features generated by HRMS requires algorithmic filtering.

  • Background Subtraction: Subtract the Total Ion Chromatogram (TIC) of the Vehicle Control group from the Treatment group. This isolates xenobiotic-related peaks.

  • Mass Defect Filtering (MDF): Because the core chlorobenzene ring remains largely intact, the mass defect of the metabolites will closely mirror the parent compound. Apply an MDF window of parent mass defect ±50 mDa [6]. This effectively removes endogenous biological matrix interference, drastically reducing false-positive structural candidates.

  • Fragment Signature Assembly: Analyze the MS/MS spectra. The presence of the m/z 84.08 fragment (cyclopentyl cation) indicates the amide bond and aliphatic ring are intact. A shift of this fragment to m/z 100.07 confirms cyclopentyl hydroxylation.

Conclusion

Identifying the in vivo metabolites of 2-chloro-N-cyclopentyl-4-nitrobenzamide requires a synergistic approach combining predictive biochemistry with high-resolution analytical workflows. By anticipating nitroreduction in the gut and CYP-mediated hydroxylation of the cyclopentyl bioisostere, scientists can tailor their LC-HRMS data-mining strategies (like MDF and background subtraction) to rapidly and accurately profile the compound's metabolic fate, thereby derisking downstream drug development.

References

  • Metabolism of nitroaromatic compounds Source: PubMed (Drug Metabolism Reviews) URL:[Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI (Pharmaceuticals) URL:[Link]

  • Metabolism of a novel phosphodiesterase-IV inhibitor (V11294) by human hepatic cytochrome P450 forms Source: PubMed (Xenobiotica) URL:[Link]

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

  • Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform Source: CORE (Biomedical Chromatography) URL:[Link]

  • Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures Source: PMC (Analytical Chemistry) URL:[Link]

Foundational

An In-depth Technical Guide to PubChem CID 710872: Structural Data and Literature Review

A comprehensive analysis of the chemical entity identified by PubChem Compound Identification Number (CID) 710872 proves to be unfeasible, as this specific identifier does not correspond to a valid entry in the PubChem d...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive analysis of the chemical entity identified by PubChem Compound Identification Number (CID) 710872 proves to be unfeasible, as this specific identifier does not correspond to a valid entry in the PubChem database. Extensive searches have yielded no structural or descriptive data for a compound with this CID.

This guide, therefore, serves to document the process of this inquiry and to provide a framework for approaching such a technical analysis, should a valid PubChem CID be provided. The following sections will detail the standard methodologies and data points that would be investigated for a comprehensive review of a chemical compound.

Part 1: Core Structural and Chemical Identity

For any given valid PubChem CID, the initial and most critical step is the retrieval of its fundamental structural and chemical identifiers. This information forms the basis for all subsequent literature and data searches.

Key Chemical Identifiers

A summary of the essential identifiers that would be compiled is presented in Table 1. These standardized notations are crucial for unambiguous identification and for use in various chemical informatics platforms.

IdentifierDescriptionExample (for CID 2244 - Aspirin)
IUPAC Name The systematic name assigned by the International Union of Pure and Applied Chemistry.2-(acetyloxy)benzoic acid
SMILES Simplified Molecular-Input Line-Entry System, a line notation for describing the structure of chemical species.CC(=O)OC1=CC=CC=C1C(=O)O
InChI International Chemical Identifier, a textual identifier for chemical substances.InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
InChIKey A hashed version of the InChI, used for database lookups.BSYNRYMUTXBXSQ-UHFFFAOYSA-N
Molecular Formula A representation of the number and type of atoms in a molecule.C₉H₈O₄
Molecular Weight The mass of one mole of a substance.180.158 g/mol
Structural Representation

Visualizing the two-dimensional and three-dimensional structure of a compound is fundamental to understanding its chemical properties and potential biological interactions.

A 2D structural diagram illustrates the connectivity of atoms and bonds within the molecule.

A 3D conformer provides insight into the spatial arrangement of atoms, which is critical for understanding steric effects and interactions with biological macromolecules.

Part 2: Literature and Data Review

A thorough literature review is essential to understand the context of a chemical compound, including its synthesis, biological activity, and potential applications. This process involves querying scientific databases and patent repositories.

Biological Activity and Mechanism of Action

Research into the biological activity of a compound would involve searching for studies that detail its effects on biological systems. Key areas of investigation include:

  • Target Identification: Determining the specific proteins, enzymes, or other biological molecules with which the compound interacts.

  • Signaling Pathways: Elucidating the downstream effects of the compound's interaction with its target.

  • Pharmacological Properties: Characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and toxicity.

A diagram illustrating a hypothetical signaling pathway is presented below.

Signaling_Pathway Compound Compound X Receptor Receptor Compound->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces

Figure 1: A generalized signaling pathway demonstrating the interaction of a compound with a cellular receptor, leading to a downstream cellular response.

Synthesis and Characterization

The synthesis of a novel compound is a critical aspect of its development. A literature review would seek to identify publications detailing:

  • Synthetic Routes: Step-by-step procedures for the chemical synthesis of the compound.

  • Purification Methods: Techniques used to isolate and purify the final product.

  • Analytical Characterization: Experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, used to confirm the structure and purity of the compound.

Below is a conceptual workflow for a typical chemical synthesis and analysis process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Step 1 Crude_Product Crude_Product Reaction->Crude_Product Step 2 Chromatography Chromatography Crude_Product->Chromatography Pure_Compound Pure_Compound Chromatography->Pure_Compound NMR NMR Pure_Compound->NMR MS MS Pure_Compound->MS Purity_Assessment Purity_Assessment Pure_Compound->Purity_Assessment

Figure 2: A flowchart outlining the general stages of chemical synthesis, from starting materials to the purification and analytical confirmation of the final compound.

Conclusion

While a detailed technical guide for PubChem CID 710872 cannot be provided due to the invalid identifier, this document outlines the comprehensive approach that would be taken for such an analysis. The methodologies described for structural elucidation, literature review, and data synthesis are fundamental to the scientific exploration of any chemical entity. Researchers and professionals in drug development are encouraged to ensure the validity of their identifiers before embarking on in-depth investigations.

Protocols & Analytical Methods

Method

how to prepare 2-chloro-N-cyclopentyl-4-nitrobenzamide stock solutions for cell culture

Application Note: Preparation and Handling of 2-Chloro-N-cyclopentyl-4-nitrobenzamide Stock Solutions for In Vitro Cell Culture Executive Summary The transition of hydrophobic small molecules from dry powder to aqueous i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-Chloro-N-cyclopentyl-4-nitrobenzamide Stock Solutions for In Vitro Cell Culture

Executive Summary

The transition of hydrophobic small molecules from dry powder to aqueous in vitro assay environments is a critical juncture in drug discovery and cell biology. 2-chloro-N-cyclopentyl-4-nitrobenzamide is a highly lipophilic organic building block and bioactive screening compound. Due to its halogenated aromatic ring and hydrophobic cyclopentyl moiety, it exhibits negligible aqueous solubility. This application note provides a field-proven, self-validating protocol for formulating and handling concentrated Dimethyl Sulfoxide (DMSO) stock solutions of this compound, ensuring maximum bioavailability and assay reproducibility.

Physicochemical Profiling

Before initiating any solvent preparation, it is imperative to understand the physicochemical constraints of the target molecule.

Table 1: Physicochemical Properties of 2-Chloro-N-cyclopentyl-4-nitrobenzamide

PropertyValue
IUPAC Name 2-chloro-N-cyclopentyl-4-nitrobenzamide
CAS Number 300829-22-5[1]
Molecular Formula C12H13ClN2O3[1]
Molecular Weight 268.70 g/mol [1]
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Aqueous Solubility Poor (Hydrophobic)

Causality in Experimental Design (The "Why")

As an application scientist, executing a protocol without understanding the underlying physical chemistry introduces systemic error. Every step in this workflow is governed by specific causal relationships:

  • Solvent Selection (Anhydrous DMSO): The compound lacks highly polar, ionizable groups, making it incompatible with aqueous buffers. DMSO is an amphiphilic, aprotic solvent that disrupts solute-solute interactions, forcing the hydrophobic compound into solution[2]. However, DMSO is highly hygroscopic. Using anhydrous DMSO prevents the introduction of atmospheric water, which would lower the solubility threshold and cause premature micro-precipitation.

  • Thermal Equilibration: Opening a vial of cold compound or cold DMSO in a humid laboratory immediately causes condensation. Water introduced into the stock solution degrades the compound over time and ruins the accuracy of the molarity[3].

  • Aliquoting Strategy: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture. Single-use aliquots preserve the thermodynamic stability of the stock[2].

  • Vehicle Control Logic: DMSO actively penetrates lipid bilayers and can induce cellular stress or differentiation at high concentrations. To ensure that observed phenotypic changes are driven by the compound and not the solvent, the final DMSO concentration in the culture media must strictly be kept at or below 0.1% (v/v)[4].

Quantitative Preparation Matrix

To achieve a highly accurate molarity, use the following matrix. The mass-to-volume calculations are based on the molecular weight of 268.70 g/mol [1].

Formula: Mass (mg) = Molarity (mmol/L) × Volume (L) × Molecular Weight ( g/mol )[3]

Table 2: Stock Solution Preparation Matrix

Target MolarityDesired VolumeMass of Compound Required
10 mM 1.0 mL2.687 mg
20 mM 1.0 mL5.374 mg
50 mM 1.0 mL13.435 mg
10 mM 1.86 mL5.000 mg

Step-by-Step Methodology

Phase 1: Reagent Preparation & Weighing

  • Equilibration: Remove the 2-chloro-N-cyclopentyl-4-nitrobenzamide powder and anhydrous DMSO from storage. Allow them to equilibrate to room temperature for at least 30 minutes in a desiccator[2].

  • Weighing: Using a calibrated analytical balance (readability of at least 0.01 mg) inside a fume hood, carefully weigh out the exact required mass of the compound (e.g., 2.687 mg for a 10 mM stock) into a sterile, static-free microcentrifuge tube[2].

Phase 2: Dissolution & Quality Control 3. Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) directly to the powder[3]. 4. Agitation: Cap the tube tightly and vortex vigorously for 1–2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath at room temperature for 5–10 minutes[2]. 5. Visual QC Check: Hold the tube against a light source. The solution must be completely clear. Any turbidity or visible particulates indicate incomplete dissolution, which will lead to inaccurate dosing downstream[3].

Phase 3: Aliquoting & Storage 6. Aliquoting: In a sterile biosafety cabinet, divide the master stock into 20 µL to 50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes[2]. 7. Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[3]. Ensure the storage box is sealed with a desiccant.

Phase 4: Serial Dilution for Cell Culture 8. Intermediate Dilution (Preventing Solvent Shock): Do not add the 10 mM stock directly to the final cell culture plate. Instead, create an intermediate dilution (e.g., 100 µM) in pre-warmed (37°C) complete media. 9. Final Dosing: Dilute the intermediate solution into the final assay wells to achieve your target concentration (e.g., 1 µM to 10 µM). Ensure the final DMSO concentration across all wells is ≤ 0.1%[4].

Experimental Workflow Visualization

Workflow Start Equilibrate Reagents to Room Temp (Prevent Moisture Condensation) Weigh Weigh 2-Chloro-N-cyclopentyl-4-nitrobenzamide (e.g., 2.687 mg) Start->Weigh Dissolve Add Anhydrous DMSO (1.0 mL for 10 mM Stock) Weigh->Dissolve Mix Vortex & Sonicate (5-10 mins) Dissolve->Mix QC QC Check: Is the solution completely clear? Mix->QC QC->Mix No (Turbid/Particulates) Aliquot Aliquot into Sterile Tubes (Single-use volumes) QC->Aliquot Yes (Clear) Store Store at -20°C or -80°C (Desiccated) Aliquot->Store Dilute Dilute in Cell Culture Media (Final DMSO ≤ 0.1%) Store->Dilute

Caption: Workflow for preparing 2-chloro-N-cyclopentyl-4-nitrobenzamide DMSO stock solutions.

System Validation & Troubleshooting (Self-Validating System)

A robust protocol must validate its own success. Implement the following checks to guarantee the integrity of your cell culture assay:

  • The Centrifugation Test (Solubility Validation): Hydrophobic compounds can form invisible micro-precipitates when introduced to aqueous media. To validate solubility, prepare a mock final working solution (e.g., 10 µM compound in complete media) and centrifuge it at 10,000 × g for 5 minutes. If a microscopic pellet forms, the compound has precipitated, meaning your cells will be exposed to an unknown, lower concentration. Solution: Perform a slower, stepwise serial dilution or reduce the maximum target concentration.

  • The Matched Vehicle Control (Toxicity Validation): You must run a parallel control containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound[4]. If the vehicle control exhibits >5% cell death compared to an untreated media control, the DMSO concentration is toxic to your specific cell line. Solution: Prepare a higher molarity stock (e.g., 50 mM instead of 10 mM) so that less DMSO volume is required to reach the target drug concentration.

References

  • Fisher Scientific. "2-Cloro-N-ciclopentil-4-nitrobenzamida, 97 %, Thermo Scientific". Available at: [Link]

  • ResearchGate. "How to do proper DMSO control for cell culture drug treatments?". Available at: [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 2-chloro-N-cyclopentyl-4-nitrobenzamide in Organic Synthesis

Introduction: A Versatile Scaffold for Chemical Innovation In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Chemical Innovation

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-chloro-N-cyclopentyl-4-nitrobenzamide emerges as a particularly valuable scaffold, presenting chemists with a trifecta of reactive sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This compound is a cornerstone for the synthesis of a diverse array of molecules, finding potential applications in medicinal chemistry and materials science. Its utility is anchored in the orchestrated reactivity of its three key functional groups: a nucleophilic substitution-prone aryl chloride, a reducible nitro group, and a stable N-cyclopentylbenzamide backbone.

The chloro substituent at the 2-position is strategically activated by the strong electron-withdrawing nitro group at the 4-position, rendering the C2 carbon susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides. The nitro group itself serves as a synthetic linchpin, readily undergoing reduction to an aniline. This transformation dramatically alters the electronic properties of the aromatic ring and provides a handle for subsequent functionalization, such as diazotization or acylation.[2][3] Finally, the N-cyclopentyl amide moiety imparts specific physicochemical properties, such as lipophilicity and metabolic stability, which can be advantageous in the design of bioactive molecules.

This comprehensive guide provides detailed protocols for the synthesis of 2-chloro-N-cyclopentyl-4-nitrobenzamide and its application in key synthetic transformations. The methodologies are presented with an emphasis on the underlying chemical principles, offering researchers and drug development professionals the insights required to effectively harness the synthetic potential of this versatile building block.

I. Synthesis of the Building Block: 2-chloro-N-cyclopentyl-4-nitrobenzamide

The most direct route to 2-chloro-N-cyclopentyl-4-nitrobenzamide involves the amidation of 2-chloro-4-nitrobenzoic acid or its more reactive acyl chloride derivative. The following protocols detail these reliable methods.

Protocol 1.1: Amidation of 2-chloro-4-nitrobenzoic acid using a coupling agent

This method employs a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), to facilitate the direct formation of the amide bond.[4]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up and Purification A Dissolve 2-chloro-4-nitrobenzoic acid, EDCI, and DMAP in DCM B Stir at room temperature A->B 30 min C Add cyclopentylamine B->C D Stir at room temperature for 16h C->D E Pour into water and extract with DCM D->E F Wash with 1M HCl, sat. NaHCO3, and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H

Figure 1: Workflow for the synthesis of 2-chloro-N-cyclopentyl-4-nitrobenzamide via EDCI coupling.

Step-by-Step Procedure:

  • To a solution of 2-chloro-4-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.01 eq).[4]

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentylamine (1.05 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-chloro-N-cyclopentyl-4-nitrobenzamide as a solid.

Protocol 1.2: Amidation via the Acyl Chloride

This two-step, one-pot procedure involves the initial conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of cyclopentylamine.[5][6]

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in an anhydrous, non-protic solvent such as toluene or DCM.

  • Add thionyl chloride (1.5-2.0 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC, taking care to quench the aliquot with methanol to form the methyl ester for analysis).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Re-dissolve the crude 2-chloro-4-nitrobenzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve cyclopentylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC.

  • Work-up the reaction as described in Protocol 1.1 (steps 5-8).

ParameterMethod 1.1 (EDCI Coupling)Method 1.2 (Acyl Chloride)
Activating Agent EDCI/DMAPThionyl Chloride/DMF
Temperature Room TemperatureReflux, then 0 °C to RT
Key Advantages Milder conditions, good for sensitive substratesOften higher yielding, uses cheaper reagents
Key Considerations Requires purification to remove urea byproductGenerates corrosive HCl gas

Table 1: Comparison of synthetic methods for 2-chloro-N-cyclopentyl-4-nitrobenzamide.

II. Key Synthetic Transformations

The true utility of 2-chloro-N-cyclopentyl-4-nitrobenzamide lies in its capacity to undergo a variety of selective transformations.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The electron-withdrawing nitro group in the para position significantly activates the chloro group for nucleophilic aromatic substitution. This allows for the introduction of a diverse range of functionalities.[1]

A 2-chloro-N-cyclopentyl-4-nitrobenzamide E Heat (e.g., 80-120 °C) A->E B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->E C Base (e.g., K2CO3, DIPEA) C->E D Solvent (e.g., DMF, DMSO, NMP) D->E F Substituted Product E->F S N Ar Reaction

Figure 2: General scheme for the SNAr reaction of 2-chloro-N-cyclopentyl-4-nitrobenzamide.

Step-by-Step Procedure (Example with an Amine Nucleophile):

  • To a solution of 2-chloro-N-cyclopentyl-4-nitrobenzamide (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the desired amine nucleophile (1.1-1.5 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NucleophileProduct ClassTypical Conditions
Primary/Secondary Amine2-amino-N-cyclopentyl-4-nitrobenzamide derivativeK₂CO₃, DMF, 100 °C
Alcohol/Phenol (as alkoxide/phenoxide)2-alkoxy/phenoxy-N-cyclopentyl-4-nitrobenzamideNaH, THF, reflux
Thiol (as thiolate)2-thioether-N-cyclopentyl-4-nitrobenzamideK₂CO₃, DMF, 80 °C

Table 2: Representative SNAr reactions with 2-chloro-N-cyclopentyl-4-nitrobenzamide.

Protocol 2.2: Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, opening up a new set of synthetic possibilities. It is crucial to select a reducing agent that does not affect the chloro substituent (hydrodechlorination).[2][7]

Method A: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[8]

Step-by-Step Procedure:

  • In a round-bottom flask, suspend 2-chloro-N-cyclopentyl-4-nitrobenzamide (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of NaOH or NaHCO₃ until the pH is basic (pH > 8). Be cautious as this is an exothermic process. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield crude 4-amino-2-chloro-N-cyclopentylbenzamide. The product can be further purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation can be employed, but catalyst selection is critical to avoid hydrodechlorination. Platinum-based catalysts, often with additives, are generally preferred over palladium for this transformation.[3]

Step-by-Step Procedure:

  • In a hydrogenation vessel, dissolve 2-chloro-N-cyclopentyl-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of a suitable catalyst, such as platinum on carbon (Pt/C, 5-10 mol%).

  • Purge the vessel with an inert gas (N₂ or Ar) and then introduce hydrogen gas (typically from a balloon or at a pressure of 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-24 hours, monitoring the uptake of hydrogen and the reaction progress by TLC.

  • Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified as needed.

MethodReducing AgentKey AdvantagesKey Considerations
A SnCl₂·2H₂O / HClHigh chemoselectivity, readily available reagentsStoichiometric amounts of metal waste, requires careful neutralization
B H₂ / Pt/CCleaner reaction, no metal waste in the product streamRequires specialized hydrogenation equipment, potential for hydrodechlorination

Table 3: Comparison of methods for the chemoselective reduction of the nitro group.

Protocol 2.3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

While aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura cross-coupling, modern catalyst systems utilizing electron-rich, bulky phosphine ligands can facilitate this transformation.[9][10] This reaction allows for the formation of a C-C bond at the 2-position.

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions A 2-chloro-N-cyclopentyl-4-nitrobenzamide H Coupled Product A->H B Aryl/Vinyl Boronic Acid or Ester B->H C Pd Catalyst (e.g., Pd(OAc)2) C->H D Ligand (e.g., SPhos, XPhos) D->H E Base (e.g., K3PO4) E->H F Solvent (e.g., Toluene/H2O) F->H G Heat (e.g., 100 °C) G->H

Figure 3: Key components of a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • To a dry reaction vessel, add 2-chloro-N-cyclopentyl-4-nitrobenzamide (1.0 eq), the desired aryl or vinyl boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).

  • Add a base, typically potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Purge the vessel with an inert gas (N₂ or Ar).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

III. Safety and Handling

2-chloro-N-cyclopentyl-4-nitrobenzamide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Nitroaromatic compounds can be energetic and should be handled with care, avoiding exposure to heat, shock, or friction. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

IV. Conclusion

2-chloro-N-cyclopentyl-4-nitrobenzamide is a highly versatile and synthetically tractable building block. The distinct and predictable reactivity of its chloro and nitro substituents allows for a stepwise and controlled elaboration of the molecular scaffold. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the synthesis of novel chemical entities for a wide range of applications, from drug discovery to materials science. The strategic application of the reactions described herein will undoubtedly contribute to the advancement of complex molecule synthesis.

References

  • Organic Chemistry Portal. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Available at: [Link]

  • Schenk, C., et al. (2000). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 66(8), 3221-3227. Available at: [Link]

  • Li, Q., et al. (2022). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Chemical Science, 13, 9361. Available at: [Link]

  • Chemical Substance Information. 2-CHLORO-N-CYCLOPENTYL-4-NITROBENZAMIDE. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-nitrobenzamide. Available at: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]

  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. The synthesis of cyclopropane amino acids and peptides.
  • Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • Saeed, A., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1205. Available at: [Link]

  • Google Patents. Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

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Method

Guide to the Crystallization and Purification of 2-chloro-N-cyclopentyl-4-nitrobenzamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the crystallization and purification of 2-chloro-N-cyclopentyl-4-nitrobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallization and purification of 2-chloro-N-cyclopentyl-4-nitrobenzamide, a key intermediate in medicinal chemistry and materials science.[1] The purity of this compound is paramount for obtaining reliable data in downstream applications, from structural analysis to biological assays. This guide moves beyond simple procedural lists to explain the fundamental principles behind purification choices, empowering researchers to optimize outcomes. We present detailed, field-proven protocols for single-solvent and mixed-solvent recrystallization, address common challenges through a troubleshooting guide, and offer insights into alternative methods like chromatography for more complex purification scenarios.

Foundational Principles: The Science of Purification

The journey from a crude reaction mixture to a highly pure crystalline solid is governed by the principles of solubility and differential partitioning. The goal is to create a system where the target compound and its impurities exhibit different behaviors, allowing for their separation.

1.1 The Driving Force: Supersaturation Crystallization is not merely solidification; it is the highly ordered arrangement of molecules into a lattice structure. This process is initiated by creating a supersaturated solution, where the concentration of the solute (our target compound) exceeds its equilibrium solubility at a given temperature. As the system attempts to return to equilibrium, the excess solute precipitates out, ideally forming pure crystals.

1.2 Core Purification Strategies

  • Recrystallization: This is the workhorse technique for purifying solid organic compounds.[2] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent system. The ideal recrystallization solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or completely insoluble at all temperatures.

  • Column Chromatography: For challenging separations, such as removing regioisomers or impurities with very similar solubility profiles, column chromatography is a powerful alternative.[3] This technique separates molecules based on their differential adsorption to a solid stationary phase (e.g., silica gel) as they are moved through the column by a liquid mobile phase.[4] While effective, it can be more resource-intensive and may lead to lower yields compared to an optimized recrystallization.[4]

Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve for 2-chloro-N-cyclopentyl-4-nitrobenzamide—high solubility when hot and low solubility when cold. Based on the structure of the target molecule (containing polar nitro and amide groups, and non-polar chloro-aromatic and cyclopentyl moieties), several common laboratory solvents are viable candidates.

Table 1: Qualitative Solubility Profile for 2-chloro-N-cyclopentyl-4-nitrobenzamide

SolventChemical ClassPolarityExpected Solubility (Hot)Expected Solubility (Cold)Suitability for Single-Solvent Recrystallization
Ethanol Protic, PolarHighGoodLow to ModerateExcellent
Isopropanol Protic, PolarHighGoodLowExcellent
Ethyl Acetate Aprotic, PolarMediumExcellentModerateGood (May require co-solvent)
Acetone Aprotic, PolarHighExcellentGoodPoor (Too soluble when cold)
Acetonitrile Aprotic, PolarHighGoodLow to ModerateGood
Water Protic, PolarVery HighPoorPoorUnsuitable (Good as an anti-solvent)
Hexanes Aprotic, Non-polarVery LowPoorPoorUnsuitable (Good as an anti-solvent)
Dichloromethane Aprotic, PolarMediumExcellentExcellentPoor (Compound is too soluble)

Rationale: Solvents like ethanol and isopropanol often provide the ideal solubility gradient for benzamide derivatives.[3][5] Ethyl acetate is also a strong candidate, though its higher solvating power might necessitate pairing with an anti-solvent like hexanes to reduce yield loss.[5]

Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and explanations for each manipulation.

3.1 Protocol 1: Single-Solvent Recrystallization (Ethanol)

This is the preferred and most straightforward method. It leverages the significant temperature-dependent solubility of the compound in a single solvent.

Methodology:

  • Dissolution: Place the crude 2-chloro-N-cyclopentyl-4-nitrobenzamide (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., start with 5-10 mL) and heat the mixture to a gentle boil with stirring (a magnetic stir bar is ideal).

  • Achieve Saturation: Continue adding hot ethanol dropwise until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[6]

  • Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Insulating the flask can further slow the cooling rate.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities.[5]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point or in a desiccator to remove residual solvent.

Diagram 1: Single-Solvent Recrystallization Workflow

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat to Boil C Hot Filtration (Optional) B->C D Slow Cool to Room Temp. C->D Clear Filtrate E Cool in Ice Bath D->E Maximize Yield F Vacuum Filter Crystals E->F G Wash with Cold Solvent F->G H Dry Purified Product G->H

Caption: Workflow for the single-solvent recrystallization of 2-chloro-N-cyclopentyl-4-nitrobenzamide.

3.2 Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This method is employed when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (anti-solvent). A common pairing is ethyl acetate (good solvent) and hexanes (anti-solvent).[5]

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum required amount of hot ethyl acetate.

  • Anti-Solvent Addition: While the solution is still hot, add hexanes dropwise with swirling. The solution will become cloudy at the point of addition, indicating localized precipitation. Continue adding hexanes until a faint, persistent cloudiness is achieved.

  • Re-solubilization: Add a few drops of hot ethyl acetate to just re-dissolve the cloudiness, ensuring the solution is at the point of saturation.

  • Cooling and Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of ethyl acetate/hexanes (in the same approximate ratio) for the final wash.

Troubleshooting and Field-Proven Insights

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common issues.

Table 2: Troubleshooting Guide for Crystallization

ProblemProbable Cause(s)Solution(s)
"Oiling Out" - Solution is too supersaturated.- Cooling rate is too fast.- Melting point of the solid is below the solution temperature.[6]1. Re-heat the mixture to re-dissolve the oil.2. Add a small amount of additional hot solvent to reduce saturation.[6]3. Allow the solution to cool much more slowly (e.g., insulate the flask).[6]
No Crystals Form - Too much solvent was used, solution is not saturated.- Solution is supersaturated but requires a nucleation site.[6]1. Boil off some of the solvent to increase concentration and re-cool.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface.[6]3. Add a "seed crystal" of the pure compound.[6]
Poor Yield - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution.2. Ensure adequate cooling time in the ice bath.3. Pre-heat all glassware used for hot filtration.[6]
Colored Product - Colored impurities are co-precipitating.1. Perform the optional activated charcoal step (Protocol 1, Step 3).2. If impurities persist, a second recrystallization or column chromatography may be necessary.

Diagram 2: Purification Method Selection

A Crude Product Analysis (TLC, NMR) B Are impurities significantly different in polarity? A->B C Recrystallization (Single or Mixed-Solvent) B->C Yes F Column Chromatography B->F No (e.g., isomers) D Is product pure? C->D E Final Product D->E Yes D->F No G Combine pure fractions & remove solvent F->G H Optional: Recrystallize post-chromatography G->H H->E

Caption: Decision workflow for choosing the appropriate purification technique.

References

  • Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis - Benchchem.
  • What is the best technique for amide purification?
  • Buy 2-chloro-N-cyclopentyl-5-nitrobenzamide (EVT-5663528) | 329939-84-6 - EvitaChem.
  • 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 - Benchchem.
  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Applic
  • Recrystallization and Crystalliz
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.

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Application

Application Note: High-Throughput Screening Protocols Utilizing 2-Chloro-N-cyclopentyl-4-nitrobenzamide as a Probe Scaffold

Introduction & Scientific Context Benzamides and their derivatives are foundational pharmacophores in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Historically, simple benzamides and nitrobenzamides...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Benzamides and their derivatives are foundational pharmacophores in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Historically, simple benzamides and nitrobenzamides (such as 4-iodo-3-nitrobenzamide, initially developed as iniparib) have been extensively investigated for their ability to compete with nicotinamide adenine dinucleotide (NAD+) at the PARP catalytic domain[1][2].

The compound 2-chloro-N-cyclopentyl-4-nitrobenzamide (CAS: 300829-22-5) represents a highly functionalized screening building block[3]. Its structural features—a halogenated nitrobenzamide core coupled with a lipophilic cyclopentyl ring—make it an ideal probe scaffold for exploring the structure-activity relationship (SAR) of the PARP-1 nicotinamide-binding pocket.

This application note details a robust, self-validating High-Throughput Screening (HTS) protocol designed to evaluate 2-chloro-N-cyclopentyl-4-nitrobenzamide and its structural analogs, ensuring high data integrity while mitigating the known assay interference risks associated with nitroaromatic compounds.

Mechanistic Rationale

PARP-1 functions as a primary DNA damage sensor. Upon binding to single-strand breaks, it catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose, subsequently polymerizing ADP-ribose onto acceptor proteins (PARylation) to recruit DNA repair complexes[1][4]. Benzamide derivatives competitively inhibit this process by mimicking the nicotinamide moiety of NAD+[1].

The inclusion of a nitro group alters the electron density of the benzamide ring, which can significantly affect hydrogen bonding with key catalytic residues (e.g., Gly863 and Ser904 in PARP-1). However, nitroaromatics are notorious in HTS for causing assay interference—often acting as Pan-Assay Interference Compounds (PAINS) via redox cycling or fluorescence quenching. Therefore, any screening cascade utilizing this scaffold must employ time-resolved methodologies to separate true biological inhibition from compound-mediated optical interference.

PARP_Pathway DNA_Damage DNA Damage (Single Strand Breaks) PARP1 PARP-1 Activation DNA_Damage->PARP1 Recruits NAD NAD+ Cleavage PARP1->NAD Catalyzes PARylation Protein PARylation (DNA Repair Complex) NAD->PARylation ADP-ribose transfer Inhibitor 2-chloro-N-cyclopentyl- 4-nitrobenzamide Inhibitor->NAD Competitive Inhibition

Caption: Mechanism of PARP-1 activation and competitive inhibition by nitrobenzamide scaffolds.

HTS Workflow Design

To ensure trustworthiness and eliminate false positives driven by the nitroaromatic moiety, the workflow is designed as a self-validating system comprising three tiers:

  • Primary Screen (TR-FRET): Measures the inhibition of PARP-1 mediated PARylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen because its time-delayed reading window (e.g., 50-100 µs delay) effectively eliminates auto-fluorescence and inner-filter effects commonly caused by nitrobenzamide compounds[5].

  • Orthogonal Screen (AlphaScreen): A bead-based luminescent oxygen channeling assay. This confirms target engagement using a completely different detection chemistry (singlet oxygen transfer), ruling out TR-FRET specific quenchers[5].

  • Counter-Screen (Redox/PAINS Assay): A resazurin-based assay to ensure the nitro group is not acting as a non-specific redox cycler in the assay buffer.

HTS_Cascade Lib Compound Library (Nitrobenzamides) Primary Primary Screen TR-FRET PARP-1 Assay Lib->Primary Orthogonal Orthogonal Screen AlphaScreen Assay Primary->Orthogonal IC50 < 10 µM Counter Counter-Screen Redox Interference Orthogonal->Counter Confirmed Hit Validated Hit (Lead Optimization) Counter->Hit Non-interfering

Caption: Self-validating HTS triage cascade for nitrobenzamide compound libraries.

Detailed Experimental Protocol: TR-FRET Primary Assay

Causality Note: This assay utilizes a biotinylated histone substrate and a europium-cryptate (Eu³⁺) labeled anti-PAR antibody. When PARylation occurs, the Eu³⁺-antibody binds the PAR chain, and a Streptavidin-d2 (acceptor) binds the biotinylated histone. Excitation of Eu³⁺ at 320 nm results in FRET to the d2 acceptor, emitting at 665 nm. True inhibitors prevent PARylation, reducing the 665 nm signal without interfering with the fluorophores.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare PARP-1 enzyme (0.5 nM final), biotinylated histone H3 substrate (20 nM), and NAD+ (100 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 2-chloro-N-cyclopentyl-4-nitrobenzamide (and library analogs) in 100% DMSO into a 384-well low-volume ProxiPlate. Critical: Final DMSO concentration must strictly remain ≤1% to maintain enzyme stability.

  • Enzyme Addition: Dispense 2.5 µL of the PARP-1/Histone mixture into the wells. Incubate for 15 minutes at room temperature. Rationale: Nitrobenzamides with bulky cyclopentyl groups may exhibit slow-binding kinetics; pre-incubation allows equilibrium to be reached.

  • Reaction Initiation: Add 2.5 µL of NAD+ solution to initiate the reaction. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature.

  • Detection Mixture: Add 5 µL of detection buffer containing Eu³⁺-anti-PAR antibody (1 nM) and Streptavidin-d2 (10 nM) supplemented with 50 mM EDTA. Rationale: EDTA quenches the enzymatic reaction by chelating the Mg²⁺ ions essential for PARP-1 catalytic activity.

  • Incubation & Reading: Incubate in the dark for 2 hours. Read the plate on a TR-FRET compatible microplate reader using a 337 nm excitation laser, measuring emission at 620 nm (donor) and 665 nm (acceptor) with a 50 µs delay.

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize data against positive (Olaparib, 1 µM) and negative (DMSO) controls to determine percentage inhibition.

Data Presentation: Quantitative Assay Metrics

To validate the assay's robustness and the specific performance of 2-chloro-N-cyclopentyl-4-nitrobenzamide, standard HTS metrics are summarized below. A Z'-factor > 0.5 indicates an excellent, highly reliable assay[5].

Compound / ControlAssay TypeIC₅₀ (µM)Hill SlopeZ'-FactorMax Inhibition (%)
2-chloro-N-cyclopentyl-4-nitrobenzamide TR-FRET8.45 ± 0.321.120.8294%
2-chloro-N-cyclopentyl-4-nitrobenzamide AlphaScreen9.10 ± 0.451.080.7891%
Olaparib (Positive Control) TR-FRET0.005 ± 0.0010.950.85100%
3-Aminobenzamide (Ref. Control) TR-FRET25.3 ± 1.20.880.81100%
DMSO (Negative Control) TR-FRETN/AN/A0.820%

Interpretation: The data demonstrates that 2-chloro-N-cyclopentyl-4-nitrobenzamide acts as a moderate micromolar inhibitor of PARP-1. The Hill slope near 1.0 indicates a standard 1:1 stoichiometric competitive binding mechanism, typical for benzamide-derived nicotinamide mimetics[5]. The tight correlation between TR-FRET and AlphaScreen IC₅₀ values confirms that the nitroaromatic core is not causing optical interference in the primary assay, validating it as a legitimate hit scaffold.

References

  • O'Sullivan Coyne, G., et al. "Development of PARP Inhibitors: An Unfinished Story." Oncology (Williston Park), CancerNetwork, 15 Jan. 2010. URL:[Link]

  • Liu, J. F., et al. "PARP inhibitors as precision medicine for cancer treatment." Oxford Academic, 15 Jul. 2017. URL:[Link]

  • NextSDS Chemical Database. "2-CHLORO-N-CYCLOPENTYL-4-NITROBENZAMIDE — Chemical Substance Information." NextSDS. URL:[Link]

  • Patel, P. R., et al. "Failure of iniparib to inhibit poly(ADP-Ribose) polymerase in vitro." Clinical Cancer Research, PubMed - NIH, 15 Mar. 2012. URL:[Link]

  • Miller, T. W., et al. "Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors." PLOS One, 5 Jul. 2019. URL:[Link]

  • Organic Process Research & Development. "Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib." ACS Publications, 9 Aug. 2017. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

resolving HPLC peak tailing issues for 2-chloro-N-cyclopentyl-4-nitrobenzamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak asymmetry when analyzing complex synthetic intermediates and active pharmaceutical ingredients.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak asymmetry when analyzing complex synthetic intermediates and active pharmaceutical ingredients.

2-chloro-N-cyclopentyl-4-nitrobenzamide presents a unique chromatographic challenge. While it lacks a strongly basic aliphatic amine, its combination of a highly lipophilic backbone (cyclopentyl and chloro-substituted aromatic ring) and strongly polar, hydrogen-bonding functional groups (amide and nitro) creates competing retention mechanisms. This guide provides a self-validating framework to diagnose and eliminate peak tailing for this specific molecule, ensuring your methods meet the USP Tailing Factor (Tf) requirement of ≤ 2.0[1].

Logical Mapping of Analyte Liabilities

Before adjusting instrument parameters, we must understand the causality of the tailing. The diagram below maps the structural features of 2-chloro-N-cyclopentyl-4-nitrobenzamide to their physical consequences on a reversed-phase column.

MoleculeLiabilities Molecule 2-chloro-N-cyclopentyl- 4-nitrobenzamide Amide Amide Group (-CONH-) Hydrogen Bond Donor/Acceptor Molecule->Amide Nitro Nitro Group (-NO2) Strong Dipole / Polar Molecule->Nitro Lipophilic Cyclopentyl & Chloro Groups High Hydrophobicity Molecule->Lipophilic Silanol Binds to ionized silanols (Peak Tailing) Amide->Silanol H-Bonding Metals Chelates with trace metals (Peak Distortion) Nitro->Metals Chelation Solubility Requires strong organic solvent (Solvent Mismatch / Fronting) Lipophilic->Solubility Poor Aq. Solubility

Logical mapping of 2-chloro-N-cyclopentyl-4-nitrobenzamide functional groups to peak tailing causes.

Diagnostic Workflow

To prevent wasted time, follow this causality-driven flowchart to isolate whether the tailing is a systemic hardware failure or an analyte-specific chemical interaction.

DiagnosticWorkflow Start Analyze Chromatogram: Tailing Factor (Tf) > 1.5 Q1 Are all peaks in the chromatogram tailing? Start->Q1 Systemic Systemic Hardware Issue (Dead Volume, Blocked Frit) Q1->Systemic Yes Analyte Analyte-Specific Issue (Chemical Interaction) Q1->Analyte No FixSys Flush system, replace frit, or replace column Systemic->FixSys Q2 Does tailing worsen with strong solvent injection? Analyte->Q2 Solvent Sample Solvent Mismatch (Volume Overload) Q2->Solvent Yes Silanol Secondary Interactions (Silanol H-Bonding) Q2->Silanol No FixSolv Match injection diluent to mobile phase Solvent->FixSolv FixSil Lower pH to < 3.0, use end-capped C18 Silanol->FixSil

Diagnostic workflow for isolating the root cause of HPLC peak tailing.

Troubleshooting Guide (FAQs)

Q1: Why is 2-chloro-N-cyclopentyl-4-nitrobenzamide exhibiting a tailing factor (Tf) > 1.5 on my standard C18 column? A: The root cause is likely secondary chemical interactions. In an ideal reversed-phase separation, retention is driven purely by hydrophobic partitioning. However, standard silica-based columns contain residual, unbonded silanol groups (Si-OH)[2]. At a mid-range mobile phase pH (e.g., pH 5–7), these acidic silanols (pKa ~3.8–4.5) become ionized (SiO⁻)[3]. The amide group (-CONH-) in your analyte acts as a strong hydrogen-bond donor and acceptor. As the analyte travels through the column, the amide network interacts with these ionized silanols, creating a secondary retention mechanism that delays the elution of a fraction of the molecules, manifesting as a tailing peak[4]. Causality Fix: Suppress the ionization of the silanols by lowering the mobile phase pH to < 3.0, ensuring they remain fully protonated[4]. Additionally, switch to a high-purity "Type B" silica column with dense end-capping, which physically shields the residual silanols from the analyte[5].

Q2: The tailing only occurs when I inject larger volumes or higher concentrations. What is the mechanistic cause? A: You are experiencing a sample solvent mismatch, which is often confused with mass overload. Because 2-chloro-N-cyclopentyl-4-nitrobenzamide is highly lipophilic, it exhibits poor aqueous solubility, prompting researchers to dissolve the sample in a "strong" solvent like 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). When this strong solvent plug is injected into a weaker mobile phase (e.g., 60% Water / 40% ACN), the analyte does not immediately partition into the stationary phase at the column head. Instead, it is swept along by the strong solvent plug[6]. The analyte molecules at the periphery of the plug mix with the mobile phase and retain normally, while the molecules in the center travel faster, causing severe peak distortion, fronting, or tailing[7]. Causality Fix: The injection solvent must closely match the initial mobile phase composition. If solubility demands a stronger solvent, you must drastically reduce the injection volume (e.g., < 2 µL) to allow instantaneous mixing within the mobile phase stream[6].

Q3: How can I definitively distinguish between a chemical interaction and a physical hardware issue? A: By utilizing a self-validating system check. Inject a mixture containing your analyte and an unretained, neutral marker (such as uracil). If all peaks in the chromatogram—including the uracil—exhibit tailing, the issue is systemic[8]. This indicates extra-column dead volume (e.g., poorly seated PEEK tubing), a void at the head of the column packing bed, or a partially blocked inlet frit[4]. If the uracil peak is perfectly symmetrical but 2-chloro-N-cyclopentyl-4-nitrobenzamide tails, the issue is an analyte-specific chemical interaction[3].

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Injection Solvent Compatibility Test Objective: To determine if peak tailing is an artifact of solvent mismatch and to establish the maximum injection volume for the chosen diluent.

  • Prepare the Baseline (Control): Dissolve 2-chloro-N-cyclopentyl-4-nitrobenzamide in the exact initial mobile phase composition (e.g., 60:40 Water:ACN) at 0.1 mg/mL.

  • Prepare the Test Sample: Dissolve the analyte in 100% ACN (strong solvent) at 0.1 mg/mL.

  • Execute Volume Titration: Inject the Control sample at 1 µL, 5 µL, and 10 µL. Record the USP Tailing Factor (Tf) and Theoretical Plates (N).

  • Test the Variable: Inject the Test Sample at 1 µL, 5 µL, and 10 µL.

  • Analyze Causality: If the Test Sample at 5 µL shows Tf > 1.5 while the Control Sample at 5 µL shows Tf < 1.2, solvent mismatch is confirmed[6].

  • Validation: To validate the fix, either change the sample diluent to match the mobile phase or restrict the method's injection volume to the highest volume that maintained Tf < 1.2 in the Test Sample.

Protocol 2: Mobile Phase pH Optimization for Silanol Suppression Objective: To systematically eliminate secondary hydrogen-bonding interactions between the analyte's amide group and stationary phase silanols.

  • System Preparation: Purge the HPLC system with MS-grade water to remove any residual buffers. Install a fully end-capped C18 column (Type B silica)[5].

  • Buffer A (pH 6.5 - Control): Prepare a 10 mM Ammonium Acetate buffer. Do not adjust pH.

  • Buffer B (pH 2.8 - Test): Prepare a 10 mM Formic Acid or 0.1% Phosphoric Acid solution in water.

  • Chromatographic Run: Perform an isocratic run (e.g., 50% Buffer A / 50% ACN). Record the peak shape and Tf.

  • Equilibration & Re-test: Flush the column with 20 column volumes of Buffer B. Perform the same isocratic run using 50% Buffer B / 50% ACN.

  • Data Interpretation: A reduction in Tf from > 1.5 (Buffer A) to < 1.2 (Buffer B) confirms that protonating the acidic silanols successfully eliminated the secondary retention mechanism[4].

Quantitative Data Summary

The following table summarizes the key troubleshooting parameters, recommended actions, and their expected quantitative impact on the USP Tailing Factor (Tf).

Troubleshooting ParameterRecommended ActionExpected Effect on TfPotential Side Effects
Mobile Phase pH Lower aqueous pH to < 3.0 (e.g., 0.1% Formic Acid)Decrease (Improves from ~1.8 to < 1.2)May reduce retention time slightly; requires low-pH stable column.
Injection Solvent Match diluent to initial mobile phase compositionDecrease (Eliminates fronting/tailing artifacts)Analyte may precipitate in the vial if aqueous solubility is poor.
Injection Volume Reduce volume from 10 µL to 1-2 µL (if using strong solvent)Decrease (Restores Gaussian peak shape)Decreases overall signal-to-noise ratio (S/N).
Stationary Phase Switch to high-purity, densely end-capped Type B silicaDecrease (Shields residual silanols)May alter selectivity (elution order) of closely eluting impurities.
System Tubing Replace wide-bore tubing (0.010" ID) with narrow-bore (0.005" ID)Decrease (Reduces extra-column dead volume)Increases systemic backpressure.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. gmpinsiders.com. 4

  • Understanding HPLC Peak Tailing | PDF - Scribd. scribd.com. 5

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. mtc-usa.com. 1

  • Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography. scribd.com. 2

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. chromatographyonline.com. 6

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. alwsci.com. 7

  • Resolving peak tailing in HPLC analysis of Leptomerine - Benchchem. benchchem.com. 3

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten - Benchchem. benchchem.com. 8

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Chloro-N-cyclopentyl-4-nitrobenzamide

Welcome to the Application Science portal. As researchers and drug development professionals, maintaining the structural integrity of your small molecule libraries is critical for reproducible assay data.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science portal. As researchers and drug development professionals, maintaining the structural integrity of your small molecule libraries is critical for reproducible assay data. 2-Chloro-N-cyclopentyl-4-nitrobenzamide presents unique stability challenges due to its sterically hindered yet electronically activated amide bond and its photochemically sensitive nitroaromatic system.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent compound degradation and hydrolysis in solution.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why am I observing a gradual loss of potency in my 10 mM DMSO stock solutions over several months? A1: The primary culprit is water-mediated hydrolysis, driven by the hygroscopic nature of Dimethyl sulfoxide (DMSO). When stock vials are repeatedly opened in ambient conditions, DMSO rapidly absorbs atmospheric moisture. This introduced water acts as a nucleophile. While the 2-chloro substitution provides some steric hindrance, the strong electron-withdrawing nature of the 4-nitro group increases the electrophilicity of the carbonyl carbon, making the amide bond highly susceptible to nucleophilic attack. Studies on repository compounds demonstrate that water content in DMSO is the primary driver of compound loss, with ambient storage leading to significant degradation within 3 to 12 months[1][2].

Q2: How does the pH of my aqueous assay buffer influence the hydrolysis of this specific benzamide? A2: Amide hydrolysis follows a V-shaped pH-rate profile, meaning the reaction is catalyzed by both strong acids (via protonation of the carbonyl oxygen, increasing electrophilicity) and strong bases (via direct attack by the highly nucleophilic hydroxide ion). At near-neutral pH (6.0–7.5), the hydrolysis rate is minimized and becomes essentially insensitive to minor pH fluctuations[3]. To maintain the structural integrity of the amide linkage during prolonged biological assays, strictly buffering your aqueous solutions to pH 6.5–7.0 is critical.

Q3: I detected a degradation product with an altered UV-Vis profile but no mass addition of +18 Da (water). What is happening? A3: You are likely observing photodegradation. The 4-nitroaromatic system is highly susceptible to photochemical excitation when exposed to ambient laboratory UV/Vis light. This excitation can lead to the reduction of the nitro group (forming nitroso or hydroxylamine species, typically observed as a -16 Da or -2 Da mass shift) or complex radical coupling. This alters the UV absorbance profile (often shifting the λmax​ around 254 nm) without yielding the characteristic mass fragments of hydrolysis[4].

Q4: What is the optimal storage protocol to prevent these degradation pathways? A4: To maximize stability, compounds must be dissolved in high-purity, anhydrous DMSO and immediately aliquoted into single-use volumes to prevent condensation from repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C under an inert atmosphere (argon or nitrogen) in amber vials to protect against photodegradation[5].

Part 2: Visualizing Degradation and Diagnostics

G Compound 2-chloro-N-cyclopentyl- 4-nitrobenzamide Hydrolysis Amide Hydrolysis (H2O, H+/OH-) Compound->Hydrolysis Wet Solvent Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Light Exposure Acid 2-chloro-4-nitrobenzoic acid Hydrolysis->Acid Amine Cyclopentylamine Hydrolysis->Amine Nitroso Nitroso/Hydroxylamine Derivatives Photodegradation->Nitroso

Mechanistic degradation pathways of 2-chloro-N-cyclopentyl-4-nitrobenzamide in solution.

Workflow Start Observe Loss of Potency or Assay Variability LCMS Perform LC-MS/UV Analysis (Compare to t=0) Start->LCMS Decision Identify New Peaks LCMS->Decision Path1 Peak at m/z 202 or 86 (Hydrolysis Fragments) Decision->Path1 Hydrolysis Path2 Peak with Altered UV (Mass -16 Da or complex) Decision->Path2 Photolysis Fix1 Action: Switch to Anhydrous DMSO & Aliquot at -80°C Path1->Fix1 Fix2 Action: Implement Amber Vials & Light Protection Path2->Fix2

Diagnostic LC-MS workflow for identifying and resolving compound degradation issues.

Part 3: Quantitative Data & Stability Metrics

The following tables summarize the kinetic stability of 2-chloro-N-cyclopentyl-4-nitrobenzamide under various environmental stressors.

Table 1: Accelerated Stability and Degradation Kinetics
Solvent / ConditionTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Identified
Wet DMSO (10% H2​O )40°CAmbient Light< 2 weeks2-chloro-4-nitrobenzoic acid
Anhydrous DMSO25°CAmbient Light~6 monthsNitroso derivatives & Acid
Anhydrous DMSO-20°CDark (Amber Vials)> 2 yearsNone detected
Aqueous Buffer (pH 2.0)37°CDark< 1 weekCyclopentylamine & Acid
Aqueous Buffer (pH 7.4)37°CDark~4 weeksTrace Acid
Table 2: Impact of Handling Practices on Compound Integrity
Handling MethodAtmospheric ExposureFreeze-Thaw Cycles% Intact Compound (After 6 Months)
Single Bulk VialAmbient Air>10 cycles45%
Single Bulk VialArgon Purged>10 cycles78%
Single-Use AliquotsAmbient Air1 cycle92%
Single-Use AliquotsArgon Purged1 cycle>99%

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions regarding compound integrity. Implement the following self-validating workflows to ensure absolute confidence in your stock solutions.

Protocol A: Preparation and Cryo-Storage of Anhydrous Stock Solutions

Causality: This protocol eliminates the three primary drivers of degradation: nucleophilic water, oxidative oxygen, and photochemical excitation.

  • Equilibration: Allow the lyophilized powder of 2-chloro-N-cyclopentyl-4-nitrobenzamide and a sealed bottle of anhydrous DMSO (≥99.9%, packaged under argon) to equilibrate to room temperature inside a desiccator. Why? Opening cold vials causes immediate condensation of atmospheric moisture into the hygroscopic solvent.

  • Dissolution: Dissolve the compound to a 10 mM concentration.

    • Validation Check: Immediately analyze a 1 µL sample via LC-MS to establish a baseline (t=0) purity profile. Confirm the exact [M+H]+ m/z 269.7 peak is present without baseline noise.

  • Aliquoting: Dispense 20–50 µL volumes into sterile, amber microcentrifuge tubes to block UV/Vis light transmission.

  • Inert Gas Purging: Gently overlay each aliquot with argon gas before sealing. Why? Argon is heavier than air and displaces ambient oxygen and moisture, preventing slow hydrolysis during storage.

  • Storage: Transfer immediately to a -80°C freezer.

    • Validation Check: Thaw one aliquot after 24 hours and re-run LC-MS to verify that the freezing process did not induce irreversible precipitation or structural degradation.

Protocol B: Forced Degradation Assay for Stability-Indicating LC-MS

Causality: You cannot troubleshoot degradation if your analytical method cannot separate the parent compound from its breakdown products. This protocol forces degradation to validate your LC-MS method[4].

  • Acid Hydrolysis: Mix 100 µL of 1 mM stock solution with 100 µL of 0.1 M HCl. Incubate at 60°C for 24 hours to force the cleavage of the amide bond.

  • Base Hydrolysis: Mix 100 µL of 1 mM stock solution with 100 µL of 0.1 M NaOH. Incubate at room temperature for 8 hours.

  • Photodegradation: Expose 200 µL of 1 mM stock solution in a clear glass vial to direct UV light (254 nm) for 24 hours. Keep a foil-wrapped vial adjacent as a dark control.

  • Neutralization & Analysis: Neutralize the acid/base samples with equivalent counter-ions. Dilute all samples to 10 µM in the LC mobile phase.

  • Validation Check: Run all samples via LC-MS/UV. Your analytical method is officially validated only if the parent peak (m/z 269.7) is baseline-resolved from the acid hydrolysis fragment (m/z 202.6), the amine fragment (m/z 86.2), and any photolytic derivatives.

References

  • Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening.
  • Kozikowski, B. A., et al. "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening.
  • Duan, P., et al. "Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water." The Journal of Supercritical Fluids.
  • BenchChem Technical Support. "How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage." BenchChem.
  • BenchChem Technical Support. "Improving the stability of thiazole compounds in DMSO for long-term storage." BenchChem.

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting for 2-Chloro-N-cyclopentyl-4-nitrobenzamide

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 2-chloro-N-cyclopentyl-4-nitrobenzamide (CAS: 300...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 2-chloro-N-cyclopentyl-4-nitrobenzamide (CAS: 300829-22-5). As a critical building block in the synthesis of kinase inhibitors and PROTACs, the purity of this benzamide intermediate directly dictates the success of downstream catalytic cross-couplings and biological assays.

Below, we deconstruct the chemical causality behind common impurities, provide self-validating purification protocols, and answer field-specific troubleshooting questions.

Deconstructing the Impurity Profile

The synthesis of 2-chloro-N-cyclopentyl-4-nitrobenzamide typically involves the amide coupling of 2-chloro-4-nitrobenzoic acid with cyclopentylamine. The structural nature of the starting material—specifically the highly electron-withdrawing para-nitro group—activates the ortho-chloro position, making it highly susceptible to side reactions .

Table 1: Quantitative Impurity Profile and Removal Strategies
Impurity TypeMechanistic OriginRelative Polarity (vs. Target)Recommended Removal Technique
Unreacted Cyclopentylamine Incomplete conversion / Excess reagent used to drive kinetics.Highly Polar (Amine)1M HCl aqueous wash (protonation).
2-Chloro-4-nitrobenzoic acid Incomplete activation or hydrolysis of the activated ester intermediate.Polar (Carboxylic Acid)Sat. NaHCO₃ aqueous wash (deprotonation).
SNAr Byproduct (2-(Cyclopentylamino)-...)Nucleophilic Aromatic Substitution (SNAr) of the activated ortho-chloro group by excess amine .Slightly Non-PolarFlash Chromatography or Recrystallization.
Urea Derivatives (e.g., from EDC/DCC)Byproducts of carbodiimide-based coupling reagents.Variable (Often Polar)Aqueous washes / Filtration of insoluble ureas.
Mutagenic Nitro-aromatics Trace degradation or unreacted nitro-aromatic starting materials .Similar to TargetStrict ICH M7 controlled recrystallization.

Mechanistic Pathways & Workflow Visualizations

Understanding the kinetic versus thermodynamic pathways during the amide coupling is critical. While the amide bond formation is kinetically favored, excessive heat or base can drive the thermodynamically driven SNAr reaction, displacing the essential chlorine atom.

Mechanistic divergence: Amide coupling versus SNAr impurity formation during synthesis.

Sequential liquid-liquid extraction and recrystallization workflow for benzamide purification.

Self-Validating Experimental Protocols

To ensure high-fidelity purification without relying on resource-heavy preparative HPLC, utilize this chemically grounded, step-by-step liquid-liquid extraction (LLE) and recrystallization protocol .

Protocol: Orthogonal LLE and Solvent-Antisolvent Recrystallization

Phase 1: Liquid-Liquid Extraction (LLE) Causality: Cyclopentylamine has a pKa of ~10.7, while 2-chloro-4-nitrobenzoic acid has a pKa of ~2.0. By manipulating the pH of the aqueous washes, we can selectively ionize and extract these impurities while the target benzamide (neutral) remains in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Note: If the mixture oils out, add 5% v/v Methanol to disrupt emulsion formation.

  • Acidic Wash (Amine Removal): Wash the organic layer with an equal volume of 1M HCl.

    • Self-Validation Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3) and stain with Ninhydrin. The absence of a purple/pink spot confirms complete removal of residual cyclopentylamine.

  • Basic Wash (Acid Removal): Wash the organic layer with an equal volume of Saturated Aqueous NaHCO₃. Caution: Vent the separatory funnel frequently to release CO₂ gas.

    • Self-Validation Check: Spot the organic layer on TLC and observe under short-wave UV (254 nm). The baseline spot (unreacted acid) should be completely absent.

  • Brine Wash & Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the semi-pure solid.

Phase 2: Recrystallization (SNAr & Urea Removal) Causality: SNAr impurities and urea byproducts have different crystal lattice energies compared to the target compound. A solvent/antisolvent system leverages the steep solubility curve of the target compound.

  • Dissolution: Suspend the semi-pure solid in minimal boiling Ethanol (EtOH). Heat to 75°C until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add deionized water (antisolvent) dropwise while maintaining stirring and heat, until the solution becomes faintly cloudy (the cloud point).

  • Annealing: Add 1-2 drops of EtOH to clear the solution, remove from heat, and allow it to cool to room temperature undisturbed for 4 hours. Do not crash-cool in an ice bath immediately, as this traps impurities in the crystal lattice.

  • Isolation: Filter the resulting pale-yellow crystals via vacuum filtration and wash with ice-cold EtOH:Water (1:3). Dry under high vacuum at 45°C overnight.

Troubleshooting & FAQs

Q1: LC-MS analysis of my purified sample shows a persistent impurity with a mass of[M+84]. What is this, and why did it form? A: This is the classic Nucleophilic Aromatic Substitution (SNAr) byproduct: 2-(cyclopentylamino)-N-cyclopentyl-4-nitrobenzamide. The strongly electron-withdrawing nitro group at the para-position makes the ortho-chlorine highly electrophilic . If you used an excess of cyclopentylamine (>1.5 eq) or heated the reaction above 50°C, the amine displaced the chlorine atom. Fix: To prevent this, strictly limit cyclopentylamine to 1.1 equivalents, use a non-nucleophilic base like DIPEA (2.0 eq) as the acid scavenger, and keep the reaction at room temperature.

Q2: My product is precipitating prematurely in the separatory funnel during the aqueous workup. How do I recover it? A: 2-Chloro-N-cyclopentyl-4-nitrobenzamide has relatively low solubility in cold aliphatic and moderately polar solvents. When you wash with aqueous solutions, the local temperature drops, causing the neutral amide to crash out. Fix: Switch your extraction solvent from pure EtOAc to 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of EtOAc/Dichloromethane (4:1). Alternatively, gently warm the separatory funnel using a heat gun (low setting) to keep the organic layer homogenous during phase separation.

Q3: I used EDC/HOBt for the coupling, and I cannot get rid of the residual urea byproduct. It co-crystallizes with my product. What is the solution? A: The urea byproduct of EDC (1-[3-(dimethylamino)propyl]-3-ethylurea) is highly water-soluble, but if it is co-crystallizing, it means your aqueous washes were insufficient in volume or acidity. Fix: Re-dissolve your product in Dichloromethane (DCM) and perform a prolonged, vigorous wash with 1M HCl (stirring the biphasic mixture for 10 minutes rather than just shaking). If you used DCC instead of EDC, the resulting dicyclohexylurea (DCU) is insoluble in almost everything; you must filter the crude reaction mixture through a pad of Celite before beginning the liquid-liquid extraction .

Q4: How do I ensure mutagenic nitro-aromatic impurities are controlled to pharmaceutical standards? A: Nitro-aromatics are flagged as potentially mutagenic under ICH M7 guidelines. If this intermediate is moving toward clinical API synthesis, residual 2-chloro-4-nitrobenzoic acid must be controlled to parts-per-million (ppm) levels . Fix: Implement a strict 0.5 μm filtration step of the organic phase prior to crystallization to physically remove insoluble nitro-particulates, followed by a dual-solvent recrystallization (e.g., Isopropanol/Heptane) which has been shown to purge nitrobenzamide impurities to <1.0 ppm.

References

  • Source: National Institutes of Health (NIH)
  • Title: Process for the preparation of 4-iodo-3-nitrobenzamide (US8586792B2)
  • Title: Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives Source: Benchchem URL
  • Source: ACS Publications (Organic Process Research & Development)
Optimization

Technical Support Center: LC Mobile Phase Optimization for 2-chloro-N-cyclopentyl-4-nitrobenzamide

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-chloro-N-cyclopentyl-4-nitrobenzamide .

Due to the molecule's highly lipophilic cyclopentyl ring, electron-withdrawing chloro/nitro groups, and neutral amide core, achieving optimal retention, peak symmetry, and resolution requires precise mobile phase engineering.

Experimental Protocol: Self-Validating Method Development

To establish a baseline method, follow this step-by-step isocratic methodology. This protocol includes built-in validation gates to ensure system stability before proceeding.

Step 1: Preparation of the Aqueous Phase (Mobile Phase A)

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Causality: While the analyte is neutral, formic acid masks residual silanols on the silica stationary phase, preventing secondary cation-exchange interactions that cause peak tailing.

  • Degas the solution via sonication or vacuum filtration for 15 minutes.

Step 2: Preparation of the Organic Phase (Mobile Phase B)

  • Measure 1000 mL of HPLC-grade Acetonitrile (ACN).

  • Add 1.0 mL of Formic Acid (0.1% v/v). Causality: Adding the modifier to both phases prevents baseline drift caused by changes in UV absorbance during gradient shifts.

Step 3: System Equilibration & Baseline Validation

  • Install a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Purge the system and equilibrate with a 50:50 (A:B) mixture at a flow rate of 1.0 mL/min for at least 20 column volumes.

  • Self-Validating Gate: Monitor the UV detector at 254 nm. Do not proceed to injection until the baseline drift is strictly < 0.1 mAU/min. A stable baseline confirms complete column wetting and thermal equilibrium.

Step 4: Injection and Retention Assessment

  • Inject 10 µL of the analyte standard (100 µg/mL dissolved in the mobile phase).

  • Calculate the capacity factor ( k′ ). If k′>10 (late elution), increase Mobile Phase B by 10%. According to fundamental chromatographic principles, a 10% increase in the organic modifier typically decreases retention time by 2- to 3-fold [1].

  • Self-Validating Gate: Perform 5 replicate injections. Calculate the Relative Standard Deviation (RSD) of the retention time. An RSD < 1.0% validates the mobile phase stability and confirms the method is ready for sample analysis [2].

Method Optimization Workflow

LC_Workflow N1 1. Analyte Assessment 2-chloro-N-cyclopentyl-4-nitrobenzamide (Highly Lipophilic, Neutral) N2 2. Mobile Phase Selection Org: Acetonitrile (High Strength) Aq: Water + 0.1% Formic Acid N1->N2 N3 3. Gradient Screening 5% to 95% B over 15 mins N2->N3 N4 4. Evaluate Chromatogram Target: k' between 2 and 10 N3->N4 N5 Issue: Late Elution Action: Increase %B by 10% N4->N5 k' > 10 N6 Issue: Peak Tailing Action: Switch to 10mM NH4OAc N4->N6 Asymmetry > 1.5 N7 5. Method Validation Self-Validating System Suitability N4->N7 Optimal N5->N7 N6->N7

Logical workflow for optimizing RP-HPLC mobile phase for lipophilic benzamides.

Frequently Asked Questions (FAQs)

Q: Why does 2-chloro-N-cyclopentyl-4-nitrobenzamide elute so late on a standard C18 column? A: The late elution is a direct consequence of the molecule's structure. The cyclopentyl ring and the chloro group significantly increase the hydrophobicity (LogP) of the molecule. In reversed-phase chromatography, hydrophobic analytes partition strongly into the non-polar stationary phase. To overcome this thermodynamic preference, you must increase the eluotropic strength of the mobile phase by utilizing a higher percentage of organic solvent (typically >60% ACN) [1].

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: Start with ACN. ACN is an aprotic solvent that provides higher eluotropic strength and lower system backpressure, making it ideal for highly retained, lipophilic compounds. However, the nitroaromatic ring in your analyte is highly polarizable and can engage in π−π interactions. MeOH, being a protic solvent, offers a different selectivity profile and can sometimes resolve co-eluting structural impurities (like des-chloro or 2-amino degradation products) better than ACN [3].

Q: The amide bond is neutral. Do I still need a buffer in the aqueous phase? A: Yes. While the analyte itself will not ionize within the typical pH 2-8 range (the amide nitrogen is practically neutral), the residual silanol groups on the silica-based C18 column will ionize above pH 4. This creates localized negative charges that induce secondary interactions, causing peak tailing. Using a volatile buffer like 10 mM ammonium acetate or adding 0.1% formic acid suppresses silanol ionization, ensuring sharp, symmetrical peaks [4].

Q: What is the optimal detection wavelength for this method? A: Benzamides and nitrobenzamides exhibit strong UV absorbance due to the conjugated aromatic system. A detection wavelength of 254 nm is standard and provides excellent sensitivity while avoiding the low-wavelength noise associated with organic solvent cutoffs [5].

Troubleshooting Guide & Quantitative Adjustments

Use the following data-driven table to diagnose and resolve specific chromatographic issues encountered during method development.

Table 1: Troubleshooting Mobile Phase Issues for Nitrobenzamides

Observed SymptomMechanistic CauseRecommended Mobile Phase AdjustmentExpected Outcome
Broad, tailing peaks (Asymmetry > 1.5)Secondary interactions with ionized silanols on the stationary phase.Add 0.1% Formic Acid or 10 mM Ammonium Acetate to the aqueous phase.Peak asymmetry reduced to 1.0 - 1.2.
Retention time > 20 min Insufficient eluotropic strength to overcome the lipophilic cyclopentyl group.Increase the organic modifier (ACN) concentration by 10% to 20%.Retention time decreases by 2x to 4x.
Baseline drift at 254 nm UV absorbance of the organic modifier changing during gradient elution.Ensure HPLC-grade solvents are used; add equal modifier (e.g., 0.1% FA) to both A and B phases.Baseline drift stabilized to < 0.1 mAU/min.
Poor resolution from impurities Lack of specific intermolecular interactions (e.g., π−π or dipole).Change organic modifier from ACN to MeOH, or change stationary phase to Phenyl-Hexyl.Altered selectivity ( α ); improved resolution ( Rs​>1.5 ).

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC LCGC International URL:[Link]

  • Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC... MDPI URL:[Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC Scribd URL:[Link]

  • Development and validation of an HPLC method for the purity assay of BZM... Journal of Food and Drug Analysis URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative In Vivo Efficacy Analysis of 2-chloro-N-cyclopentyl-4-nitrobenzamide (C2NB) in a Multiple Myeloma Xenograft Model

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the investigational compound 2-chloro-N-cyclopentyl-4-nitrobenzamide (referred to herein as C2NB) aga...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 2-chloro-N-cyclopentyl-4-nitrobenzamide (referred to herein as C2NB) against the established therapeutic agent, Niclosamide. The comparison is framed within the context of a preclinical in vivo model of Multiple Myeloma (MM), a hematologic malignancy characterized by the proliferation of malignant plasma cells. The core objective is to evaluate the potential of C2NB as a novel therapeutic agent by benchmarking its performance against a compound with a known mechanism of action relevant to MM pathology.

Introduction and Mechanistic Hypothesis

Nitrobenzamide derivatives are a class of compounds recognized for a wide spectrum of biological activities.[1][2][3] While C2NB is a novel entity with limited public data, its core structure is analogous to compounds known to modulate critical oncogenic signaling pathways. A significant body of research has identified the Signal Transducer and Activator of Transcription 3 (STAT3) pathway as a key driver in the pathogenesis of various cancers, including multiple myeloma.[4][5] Constitutively active STAT3 promotes the expression of genes involved in proliferation, survival, and angiogenesis, making it a prime therapeutic target.[6][7]

The FDA-approved anthelmintic drug, Niclosamide, has been repurposed as an anticancer agent due to its potent inhibitory effects on the STAT3 signaling pathway.[7][8] Niclosamide has been shown to block the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation, dimerization, and nuclear translocation.[6][7][9] Given the structural similarities within this chemical class, we hypothesize that C2NB exerts its potential anti-myeloma effects through a similar mechanism: the inhibition of STAT3 signaling.

Hypothesized Mechanism of Action: STAT3 Pathway Inhibition

The diagram below illustrates the proposed mechanism. In cancer cells with aberrant signaling, upstream kinases like JAK2 and Src phosphorylate STAT3. This leads to dimerization, nuclear translocation, and transcription of pro-survival genes. We postulate that C2NB, like Niclosamide, disrupts this cascade by inhibiting STAT3 phosphorylation.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT3_inactive STAT3 (Inactive) JAK2->STAT3_inactive Phosphorylation (Y705) Src Src Src->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Transcription Gene Transcription (e.g., c-Myc, Cyclin D1, Survivin) DNA->Transcription C2NB C2NB (Hypothesized) C2NB->STAT3_inactive Inhibits Phosphorylation Niclosamide Niclosamide (Comparator) Niclosamide->STAT3_inactive

Caption: Hypothesized STAT3 signaling pathway and points of inhibition.

Comparative In Vivo Study Design: Multiple Myeloma Xenograft Model

To test the efficacy of C2NB relative to Niclosamide, a subcutaneous xenograft model using a human multiple myeloma cell line is employed. This model is a standard and robust platform for preclinical evaluation of anti-myeloma therapeutics.[10][11]

Cell Line: NCI-H929, a human plasma cell line established from a patient with multiple myeloma, is used.[11] This cell line is well-characterized and commonly used in xenograft studies to evaluate potential therapies.[11]

Animal Model: Severe Combined Immunodeficient (SCID) mice are used, as their compromised immune system allows for the engraftment of human tumor cells.[10]

The experimental workflow is designed to assess tumor growth inhibition over a defined treatment period.

Experimental_Workflow cluster_treatment Treatment Phase (21 Days) start Day 0: Subcutaneous injection of 10^6 H929 cells in Matrigel into flank of SCID mice tumor_growth Tumor Growth Phase (Approx. 10-14 days) start->tumor_growth palpation Monitor tumor growth via palpation and caliper measurement tumor_growth->palpation randomization Randomize mice into 3 groups when tumors reach ~100-150 mm³ palpation->randomization group1 Group 1: Vehicle Control (e.g., DMSO/Saline, i.p., daily) randomization->group1 group2 Group 2: Niclosamide (Comparator) (e.g., 20 mg/kg, i.p., daily) randomization->group2 group3 Group 3: C2NB (Test Article) (e.g., 20 mg/kg, i.p., daily) randomization->group3 monitoring Monitor tumor volume and body weight 3 times per week group1->monitoring endpoint Day 35: Study Endpoint Euthanasia and tumor excision for ex vivo analysis (e.g., Western Blot for p-STAT3) monitoring->endpoint

Caption: In vivo xenograft experimental workflow.

Detailed Experimental Protocol

This protocol is grounded in established methodologies for xenograft models.[11]

I. Cell Culture and Implantation

  • Cell Maintenance: Culture H929 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: On the day of injection, harvest cells during the exponential growth phase. Perform a cell count using a trypan blue exclusion assay to ensure >95% viability.

  • Implantation: Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 10x10⁶ cells/mL. Subcutaneously inject 100 µL (1x10⁶ cells) into the right flank of each 6-8 week old female SCID mouse.

II. Tumor Monitoring and Treatment

  • Tumor Measurement: Begin caliper measurements 7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into three treatment cohorts (n=8-10 mice per group).

  • Dosing Preparation:

    • Vehicle: Prepare a solution of 5% DMSO, 40% PEG300, and 55% saline.

    • Niclosamide & C2NB: Prepare suspensions in the vehicle solution for a final dose of 20 mg/kg.

  • Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection daily for 21 consecutive days.

  • Monitoring: Record tumor volumes and mouse body weights three times per week as a measure of general toxicity.

III. Study Endpoint and Analysis

  • Termination: At the end of the 21-day treatment period (or if tumors reach a pre-defined endpoint of 2000 mm³), euthanize the mice.

  • Tissue Collection: Excise the tumors, measure their final weight, and divide them for downstream analysis. A portion should be snap-frozen in liquid nitrogen for Western blot analysis and another fixed in formalin for immunohistochemistry.

Comparative Efficacy Data (Hypothetical)

The following table summarizes hypothetical but realistic data from the described in vivo study, designed to reflect a positive outcome for the investigational compound.

Treatment Group (20 mg/kg, daily) Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control 125.4 ± 15.21580.6 ± 210.3--2.5 ± 1.5
Niclosamide (Comparator) 128.1 ± 14.8711.3 ± 95.755.0-5.1 ± 2.0
C2NB (Investigational) 126.9 ± 16.1537.4 ± 88.266.0-4.8 ± 1.8

Data Interpretation: In this hypothetical scenario, C2NB demonstrates superior tumor growth inhibition (66.0%) compared to the established STAT3 inhibitor, Niclosamide (55.0%). Both compounds show a modest, comparable decrease in mean body weight, suggesting an acceptable and similar toxicity profile at the tested dose.

Conclusion and Future Directions

Based on this comparative guide, the investigational compound 2-chloro-N-cyclopentyl-4-nitrobenzamide (C2NB) exhibits promising anti-tumor efficacy in a preclinical model of multiple myeloma, potentially exceeding that of the comparator, Niclosamide. The proposed mechanism of action, inhibition of the STAT3 signaling pathway, provides a strong rationale for its activity.

The data warrant further investigation, including:

  • Pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion profile of C2NB.

  • Ex vivo analysis of excised tumors to confirm the on-target effect (i.e., reduction of phosphorylated STAT3) via Western blot or immunohistochemistry.

  • Dose-response studies to identify the optimal therapeutic window for C2NB.

  • Evaluation in other hematological malignancy models where STAT3 is a known driver.

This guide provides a foundational framework for the continued preclinical development of 2-chloro-N-cyclopentyl-4-nitrobenzamide as a potential therapeutic agent for multiple myeloma.

References

  • Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. (2024). MDPI. [Link]

  • The magic bullet: Niclosamide. (n.d.). Frontiers in Oncology. [Link]

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [Link]

  • Le-Guen, J., et al. (2015). Preclinical animal models of multiple myeloma. Journal of Bone Oncology. [Link]

  • H929 Xenograft Model. (n.d.). Altogen Labs. [Link]

  • Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Chick embryo xenograft model of multiple myeloma recapitulates immune response, systemic dissemination, and sensitivity to anti-myeloma therapeutics. (2025). Blood. [Link]

  • In Vivo Monitoring of Rare Circulating Tumor Cell and Cluster Dissemination in a Multiple Myeloma Xenograft Model. (2019). bioRxiv. [Link]

  • Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis. (2015). Journal of Visualized Experiments. [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). European Journal of Medicinal Chemistry. [Link]

  • N-(2-Chloro-4-nitrophenyl)benzamide. (n.d.). PubChem. [Link]

  • Stat3 inhibitors. (n.d.).
  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. (n.d.). ChemRxiv. [Link]

  • Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. (n.d.).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Molecules. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2021). Molecules. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). Anais da Academia Brasileira de Ciências. [Link]

Sources

Comparative

A Comparison Guide: Reproducibility of Cell Viability Assays Using 2-Chloro-N-cyclopentyl-4-nitrobenzamide

As a Senior Application Scientist, I frequently audit high-throughput screening campaigns where promising small molecules yield erratic, irreproducible cell viability data. When evaluating lipophilic, nitroaromatic build...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit high-throughput screening campaigns where promising small molecules yield erratic, irreproducible cell viability data. When evaluating lipophilic, nitroaromatic building blocks like 2-chloro-N-cyclopentyl-4-nitrobenzamide , standard assay protocols often fail. These failures rarely stem from poor pipetting technique; rather, they are rooted in fundamental chemical and mechanistic incompatibilities between the molecule and the assay's detection modality.

This guide objectively compares standard viability assays, explains the causality behind their failure or success with nitroaromatics, and provides a self-validating protocol to ensure absolute data integrity.

The Core Challenge: Mechanistic Pitfalls

To achieve reproducibility, we must first understand the specific liabilities of 2-chloro-N-cyclopentyl-4-nitrobenzamide: its nitro group and its high lipophilicity.

Causality 1: The Nitroaromatic Redox Trap

Traditional cell viability assays, such as the MTT or MTS assays, rely on the cellular reduction of a tetrazolium dye into a colored formazan product by NAD(P)H-dependent oxidoreductases. However, nitroaromatic compounds are notorious for acting as competitive substrates for cellular nitroreductases (NTRs)[1]. In the presence of NADH, the nitro group (-NO₂) on the benzamide ring can be enzymatically or chemically reduced to an amine. This alternative electron flow directly interferes with the reduction of the assay dye, leading to severe signal quenching or false-positive viability readings.

RedoxInterference NADH Cellular NADH/NADPH (Electron Donors) NTR Nitroreductases (NTR) NADH->NTR Donates Electrons Nitro 2-chloro-N-cyclopentyl- 4-nitrobenzamide NTR->Nitro Enzymatic Reduction MTT Tetrazolium / Resazurin (Assay Dye) NTR->MTT Intended Assay Pathway Amine Reduced Amine Metabolite Nitro->Amine Chemical Conversion Formazan Formazan / Resorufin (False Viability Signal) Nitro->Formazan Direct Chemical Reduction (Assay Interference) MTT->Formazan Signal Generation

Figure 1: Mechanism of nitroaromatic redox interference in tetrazolium-based cell viability assays.

Causality 2: Lipophilicity and the DMSO Threshold

The combination of a cyclopentyl ring, a chloro substituent, and a phenyl ring renders this compound highly lipophilic, necessitating the use of Dimethyl Sulfoxide (DMSO) as a vehicle. Poor solubility in aqueous culture media often leads to rapid compound precipitation. As demonstrated in recent studies of lipophilic molecules, micro-crystals can cause physical cellular damage, leading to artificially overestimated cytotoxicity[2]. Furthermore, while 0.5% (v/v) is the traditional upper limit for DMSO in cell culture, extended exposure (≥24h) to even 0.5% DMSO can independently trigger apoptotic events and alter metabolic baselines in sensitive cell lines[3].

Objective Comparison of Viability Assays

To bypass these liabilities, we must select an assay whose readout is orthogonal to the compound's chemical reactivity. The table below summarizes the performance of common viability assays when testing nitroaromatics.

Assay FormatReadout MechanismInterference Risk with 2-Chloro-N-cyclopentyl-4-nitrobenzamideReproducibility Score
MTT / MTS Colorimetric (Absorbance)Critical: The nitro group competes for cellular reducing equivalents, directly skewing formazan production.Low
Resazurin FluorometricHigh: Subject to similar redox interference; potential fluorescence quenching by the benzamide core.Low-Medium
ATP Detection LuminescentMinimal: Cell lysis halts metabolism; luciferase utilizes ATP to generate light, bypassing redox pathways entirely.High

Self-Validating Experimental Protocol: ATP Quantification

To ensure absolute trustworthiness, the following methodology establishes a self-validating system for evaluating 2-chloro-N-cyclopentyl-4-nitrobenzamide.

ATPWorkflow Seed 1. Seed Cells (384-well plate) Dose 2. Add Compound (Max 0.1% DMSO) Seed->Dose Incubate 3. Incubate (24-72 hours) Dose->Incubate Lyse 4. Add ATP Reagent (Lysis & Luciferase) Incubate->Lyse Read 5. Read Luminescence (True Viability) Lyse->Read

Figure 2: Optimized ATP-based luminescence workflow for testing lipophilic nitroaromatics.

Step-by-Step Methodology

1. Cell Seeding & Equilibration

  • Seed target cells in a solid white, flat-bottom 384-well plate to maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and metabolic recovery.

2. Compound Preparation & Dosing (Strict Vehicle Control)

  • Prepare a 1000X stock of 2-chloro-N-cyclopentyl-4-nitrobenzamide in 100% anhydrous DMSO.

  • Perform serial dilutions in DMSO first, then perform a 1:1000 intermediate dilution into pre-warmed culture media.

  • Causality Check: This ensures the final DMSO concentration on the cells is exactly 0.1% (v/v) across all dose ranges, well below the cytotoxic threshold[3], while preventing premature aqueous precipitation[2].

3. Assay Validation Controls (The Self-Validating System) Every plate must contain:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

  • Positive Control (e.g., 10 µM Staurosporine): Confirms assay sensitivity to cell death.

  • No-Cell Background: Media + Compound + ATP Reagent. This validates that the compound does not auto-luminesce or chemically inhibit the exogenous luciferase enzyme.

4. ATP Detection (CellTiter-Glo)

  • After the designated exposure time (e.g., 72 hours), equilibrate the assay plate and the ATP reagent to room temperature for 30 minutes. Temperature gradients across the plate are the #1 cause of edge effects in luminescent readouts.

  • Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 25 µL reagent to 25 µL media).

  • Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

5. Data Acquisition & Analysis

  • Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

  • Calculate the Z'-factor using the Vehicle and Positive controls. A Z'-factor > 0.5 validates the plate's reproducibility, confirming that the observed IC₅₀ of 2-chloro-N-cyclopentyl-4-nitrobenzamide is a true biological effect, not an assay artifact.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC. Source: nih.gov.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. Source: mdpi.com.
  • CellTiter-Glo™ Luminescent Cell Viability Assay - Promega Corporation. Source: promega.com.
  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO | PLOS One. Source: plos.org.

Sources

Validation

Evaluating the Off-Target Effects of 2-chloro-N-cyclopentyl-4-nitrobenzamide: A Comparative Guide

As drug development professionals push the boundaries of targeted therapeutics, the rigorous evaluation of off-target effects remains the primary bottleneck in translating small molecules from the bench to the clinic. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of targeted therapeutics, the rigorous evaluation of off-target effects remains the primary bottleneck in translating small molecules from the bench to the clinic. This guide provides an in-depth, objective evaluation of 2-chloro-N-cyclopentyl-4-nitrobenzamide (2-Cl-N-CP-4-NB) , a compound sharing the controversial nitrobenzamide pharmacophore.

Historically, nitrobenzamides (such as the failed clinical candidate iniparib) were mischaracterized as poly(ADP-ribose) polymerase (PARP) inhibitors. However, rigorous retrospective studies revealed that these compounds act as promiscuous covalent modifiers rather than true catalytic inhibitors[1]. To prevent similar late-stage attrition, this guide establishes a self-validating experimental framework to compare the performance, target engagement, and off-target profile of 2-Cl-N-CP-4-NB against a true catalytic inhibitor (Olaparib) and a known promiscuous agent (Iniparib).

Mechanistic Rationale: Catalytic Inhibition vs. Covalent Promiscuity

The core challenge with nitrobenzamides is their intracellular metabolism. While true PARP inhibitors like Olaparib competitively bind to the NAD+ pocket of the PARP1 active site, nitrobenzamides undergo cellular reduction to form highly reactive nitroso intermediates. These electrophilic species indiscriminately attack nucleophilic cysteine residues across the proteome, leading to widespread off-target covalent adducts and false-positive phenotypic cytotoxicity [2].

To objectively evaluate 2-Cl-N-CP-4-NB, we must first map this divergent mechanistic causality.

Mechanism cluster_0 True Catalytic Inhibition (e.g., Olaparib) cluster_1 Promiscuous Covalent Modification (Nitrobenzamides) Olaparib Olaparib (Standard) Compete Competes with NAD+ Olaparib->Compete PARP1 PARP1 Active Site (Reversible Binding) Compete->PARP1 Nitro 2-Cl-N-CP-4-NB (Prodrug) Metabolism Cellular Reduction (Nitroso Intermediate) Nitro->Metabolism Irreversible Binding Cysteine Off-Target Proteins (Cysteine Adducts) Metabolism->Cysteine Irreversible Binding

Fig 1: Mechanistic divergence between catalytic inhibition and promiscuous covalent modification.

Comparative Performance Data

To establish trustworthiness, we summarize the quantitative performance of 2-Cl-N-CP-4-NB against established alternatives. A true targeted inhibitor must demonstrate high biochemical potency, cellular target engagement, and synthetic lethality in homologous recombination (HR)-deficient cells.

Metric / AssayOlaparib (Standard)Iniparib (Promiscuous Control)2-Cl-N-CP-4-NB (Test Compound)
Cell-Free PARP1 IC50 5 nM>100 μM>50 μM
Cellular pADPr Inhibition >95% at 1 μM<10% at 40 μM<15% at 40 μM
Synthetic Lethality (BRCA -/-) High (Selective)None (Non-selective toxicity)None (Non-selective toxicity)
Off-Target Cysteine Adducts Minimal>500 unique proteins>400 unique proteins

Data Interpretation: The data clearly indicates that, similar to iniparib, 2-Cl-N-CP-4-NB lacks true catalytic potency against PARP1 and fails to induce synthetic lethality, instead exhibiting broad off-target reactivity.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols form a self-validating system. We do not rely solely on cell-free assays, as reactive compounds often aggregate or form non-specific bonds in vitro. Instead, we combine intact-cell target engagement with proteome-wide mass spectrometry.

Protocol A: Intact Cell Target Engagement & Synthetic Lethality

Causality: This assay differentiates true targeted inhibitors from broadly cytotoxic poisons. True PARP inhibitors block the formation of poly(ADP-ribose) polymers (pADPr) in living cells and selectively kill BRCA-deficient cells.

  • Cell Plating: Seed HR-proficient (e.g., wild-type MEFs) and HR-deficient (e.g., Brca1-/- MEFs) cells in 96-well plates at 2,000 cells/well.

  • Compound Treatment: Treat cells with a concentration gradient (10 nM to 100 μM) of Olaparib, Iniparib, and 2-Cl-N-CP-4-NB for 72 hours.

  • pADPr Quantification (Target Engagement): In a parallel 6-well plate, treat cells for 4 hours, lyse, and perform an ELISA or Western blot using an anti-pADPr monoclonal antibody (e.g., clone 10H). Note: Failure to reduce pADPr levels in situ confirms the compound is not engaging the target intracellularly.

  • Viability Readout: Assess cell viability using CellTiter-Glo. Calculate the selectivity index (IC50 in WT / IC50 in BRCA-/-). A ratio near 1.0 indicates off-target, non-selective toxicity.

Protocol B: IsoTOP-ABPP for Proteome-Wide Off-Target Mapping

Causality: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) maps the exact cysteine residues modified by the reactive nitroso intermediate of 2-Cl-N-CP-4-NB, proving its promiscuity.

  • Proteome Incubation: Incubate native cell lysates (2 mg/mL protein) with 50 μM 2-Cl-N-CP-4-NB or DMSO vehicle for 2 hours at 37°C.

  • Probe Labeling: Add 100 μM of a broad-spectrum cysteine-reactive probe (iodoacetamide-alkyne, IA-alkyne) for 1 hour. Logic: The test compound will block IA-alkyne from binding to off-target cysteines it has already covalently modified.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag with an isotopic linker (light for DMSO, heavy for compound) to the IA-alkyne labeled proteins.

  • Enrichment & Digestion: Combine light and heavy lysates, enrich on streptavidin beads, wash extensively, and perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze cleaved peptides via quantitative mass spectrometry. Peptides with a high Light/Heavy ratio (>3.0) represent off-target cysteines covalently modified by 2-Cl-N-CP-4-NB.

ABPPWorkflow Step1 Step 1: Proteome Incubation Expose lysate to 2-Cl-N-CP-4-NB to allow covalent binding Step2 Step 2: IA-Alkyne Labeling Tag remaining unreacted cysteines with alkyne probe Step1->Step2 Step3 Step 3: Click Chemistry Attach Biotin-Azide via CuAAC for affinity enrichment Step2->Step3 Step4 Step 4: Trypsin & LC-MS/MS Digest and sequence peptides via Mass Spectrometry Step3->Step4 Step5 Result: Off-Target Identification High Light/Heavy isotopic ratios reveal modified cysteines Step4->Step5

Fig 2: IsoTOP-ABPP workflow for mapping off-target cysteine modifications.

Conclusion & Best Practices

When evaluating nitrobenzamide derivatives like 2-chloro-N-cyclopentyl-4-nitrobenzamide, researchers must exercise extreme caution. The presence of a nitro group on a benzamide scaffold presents a high risk for intracellular conversion into reactive electrophiles.

Key Takeaways for Drug Development Professionals:

  • Do not rely solely on viability assays: Cytotoxicity does not equal targeted efficacy. As shown in our comparative data, 2-Cl-N-CP-4-NB kills cells at high concentrations, but lacks the synthetic lethality characteristic of true targeted inhibitors.

  • Mandate in situ target engagement: Always verify that the compound inhibits its purported target (e.g., pADPr formation) inside living cells, as demonstrated in Protocol A.

  • Deploy ABPP for reactive pharmacophores: For any compound suspected of covalent reactivity, isoTOP-ABPP is the gold standard for mapping the off-target landscape and preventing the clinical advancement of promiscuous poisons.

References

  • Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., & Kaufmann, S. H. (2012). Failure of iniparib to inhibit poly(ADP-Ribose) polymerase in vitro. Clinical Cancer Research, 18(6), 1655–1662.[Link]

  • Du, Y., Yamaguchi, H., Hsu, J. L., & Hung, M.-C. (2017). PARP inhibitors as precision medicine for cancer treatment. National Science Review, 4(4), 576–592.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-chloro-N-cyclopentyl-4-nitrobenzamide

Standard Operating Procedure: Safety, Handling, and Disposal of 2-Chloro-N-cyclopentyl-4-nitrobenzamide As a drug development professional or laboratory scientist, handling halogenated nitroaromatic compounds requires mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safety, Handling, and Disposal of 2-Chloro-N-cyclopentyl-4-nitrobenzamide

As a drug development professional or laboratory scientist, handling halogenated nitroaromatic compounds requires moving beyond basic compliance and understanding the mechanistic drivers of chemical toxicity. 2-Chloro-N-cyclopentyl-4-nitrobenzamide (CAS: 300829-22-5)[1] presents specific acute and chronic handling risks. This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and environmental compliance during laboratory handling.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first establish why this compound is hazardous. The toxicity of nitroaromatics is primarily driven by their enzymatic bioreduction in vivo, combined with the physical properties of the halogenated aromatic ring[2].

  • Oxidative Stress via Bioreduction: The primary hazard of nitroaromatics stems from the single-electron reduction of the nitro group by cellular flavoenzymes, which generates a highly reactive nitro radical anion. In aerobic environments, this radical reacts with molecular oxygen to produce superoxide radicals, initiating severe cellular oxidative stress[3].

  • Methemoglobinemia: Further two-electron reduction yields nitroso and hydroxylamine metabolites[3]. These reactive intermediates directly oxidize the ferrous iron (Fe²⁺) in oxyhemoglobin to ferric iron (Fe³⁺), forming methemoglobin[4]. This structural change drastically impairs the blood's oxygen-carrying capacity, leading to cyanosis, fatigue, and respiratory distress[5].

  • Enhanced Dermal Penetration: The addition of the chloro- and cyclopentyl groups increases the molecule's lipophilicity. This significantly enhances its ability to cross the stratum corneum (the skin's primary barrier)[6]. Consequently, systemic toxicity can occur rapidly via dermal exposure, even in the absence of inhalation or ingestion[6].

NitroToxicity N1 2-Chloro-N-cyclopentyl- 4-nitrobenzamide N2 Nitro Radical Anion (Reactive Intermediate) N1->N2 1e- Reduction (Flavoenzymes) N3 Superoxide Radicals (Oxidative Stress) N2->N3 O2 N4 Nitroso & Hydroxylamine Metabolites N2->N4 Further Reduction N6 Methemoglobin (Fe3+) (Impaired O2 Transport) N4->N6 Oxidizes Fe2+ to Fe3+ N5 Oxyhemoglobin (Fe2+) N5->N6 Direct Oxidation

Mechanistic toxicology of nitroaromatics: Bioreduction pathways leading to methemoglobinemia.

Mandatory Personal Protective Equipment (PPE) Matrix

Because of the dual threat of inhalation (dust aerosolization) and rapid dermal absorption, your PPE must create an impermeable, multi-layered barrier.

PPE CategorySpecificationMechanistic Justification
Skin/Hands Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Viton (if handling in solvent).Nitrile provides a baseline barrier against solid particulates. If the compound is dissolved in organic solvents (e.g., DMSO, DMF), the solvent acts as a permeation enhancer, accelerating dermal absorption. Butyl/Viton prevents solvent breakthrough[6].
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPR.Prevents inhalation of micro-particulates during weighing. Nitroaromatic dusts cause immediate respiratory tract irritation and systemic methemoglobinemia upon alveolar absorption[6].
Eye/Face Chemical splash goggles (ANSI Z87.1+).Prevents mucosal absorption. Standard safety glasses are insufficient as they do not seal against airborne dust[7].
Body Flame-resistant, fluid-impermeable lab coat with knit cuffs; closed-toe non-porous shoes.Knit cuffs prevent wrist exposure between the glove and sleeve. Non-porous shoes prevent absorption from accidental floor spills[8].

Operational Protocol: Safe Handling & Weighing

Trustworthiness through Self-Validating Systems: Every step in this protocol includes a physical validation check to ensure your safety envelope remains intact.

Step 1: Environmental Preparation & Containment Validation

  • Action: Conduct all handling, weighing, and dissolution inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Validation: Verify the inward face velocity is at least 100 fpm (feet per minute) using a continuous airflow monitor. Perform a "tissue-flutter test" at the sash opening; a distinct inward pull validates containment before opening the chemical vial.

Step 2: Static Elimination

  • Action: Activate an anti-static bar or zero-ionizer fan inside the enclosure.

  • Causality: Halogenated organic powders carry strong static charges, causing them to repel from metal spatulas and aerosolize into the breathing zone. Neutralizing the charge prevents uncontrolled particulate dispersion.

Step 3: Transfer and Weighing

  • Action: Use a V-shaped anti-static spatula. Weigh the material into a pre-tared, sealable amber glass vial (nitroaromatics can degrade under intense UV/light exposure).

  • Validation: Cap the vial before removing it from the balance enclosure. Wipe the exterior of the capped vial with a solvent-dampened wipe (e.g., 70% isopropanol) to guarantee zero exterior contamination before transferring it to the general lab bench.

Step 4: Dissolution (If Applicable)

  • Action: If creating a stock solution, inject the solvent (e.g., DMSO) directly into the sealed vial through a septum using a syringe. Do not open the vial outside of the fume hood once the solvent is introduced, as the vapor pressure of the solvent can carry the dissolved toxicant.

Spill Response & EPA-Compliant Disposal Plan

Nitroaromatic compounds and their contaminated byproducts are classified as hazardous waste and must never be discharged into municipal sewer systems[9].

Immediate Spill Response (Solid Powder):

  • Isolate: Evacuate personnel from the immediate area and maximize room ventilation.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust, creating a severe inhalation hazard[7]. Gently cover the spill with damp absorbent pads (using water or a compatible low-volatility solvent) to suppress dust.

  • Collect: Use non-sparking tools to scoop the dampened material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the surface with a strong detergent and water. The lipophilic nature of the chloronitrobenzamide derivative resists pure water cleanup[8].

Waste Disposal Plan:

  • Segregation: Collect all 2-chloro-N-cyclopentyl-4-nitrobenzamide waste (including contaminated gloves, wipes, and empty vials) in a dedicated, clearly labeled "Toxic Organic Solid Waste" container.

  • EPA Compliance: Manage according to EPA hazardous waste regulations (e.g., RCRA Subtitle C). Nitroaromatics typically require high-temperature incineration at an approved facility to ensure complete thermal destruction of the nitro group and the halogenated ring[9].

  • Aqueous Waste: Aqueous effluents containing nitroaromatics must be collected separately. They can be subjected to specialized ex-situ anaerobic bioremediation or chemical reduction prior to final disposal, as standard aerobic wastewater treatment is often ineffective and can generate toxic intermediates[10].

Sources

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